molecular formula C11H16O2 B13037820 3-Butoxy-5-methylphenol

3-Butoxy-5-methylphenol

Cat. No.: B13037820
M. Wt: 180.24 g/mol
InChI Key: RBOLYZLVZILTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butoxy-5-methylphenol is a synthetic phenolic compound of interest in organic chemistry and materials science research. Its structure, featuring a phenolic hydroxyl group and a butoxy ether chain, makes it a potential intermediate for the synthesis of more complex molecules, such as antioxidants, polymer precursors, or liquid crystal components. Researchers value this compound for exploring structure-activity relationships in antioxidant studies or as a building block in developing novel organic materials. The butoxy chain is expected to influence the compound's lipophilicity and solubility compared to simpler alkylphenols. As with many phenolic compounds, it should be handled with appropriate safety precautions. 3-Butoxy-5-methylphenol is intended For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-butoxy-5-methylphenol

InChI

InChI=1S/C11H16O2/c1-3-4-5-13-11-7-9(2)6-10(12)8-11/h6-8,12H,3-5H2,1-2H3

InChI Key

RBOLYZLVZILTQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC(=C1)O)C

Origin of Product

United States

Foundational & Exploratory

Introduction: Elucidating the Profile of a Novel Phenolic Ether

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Butoxy-5-methylphenol: Synthesis, Characterization, and Properties

This document is intended for researchers and professionals in drug development and chemical synthesis. It provides a robust framework for the synthesis, purification, and characterization of 3-Butoxy-5-methylphenol, enabling its potential exploration in various scientific fields. The methodologies and predicted data herein are based on well-established reaction mechanisms and spectroscopic theories.

Chemical Structure and Identifiers

  • IUPAC Name: 3-Butoxy-5-methylphenol

  • Molecular Formula: C₁₁H₁₆O₂

  • Molecular Weight: 180.24 g/mol

  • Canonical SMILES: CCCCOC1=CC(C)=CC(O)=C1

  • InChI Key: (Predicted) A specific InChI key is not available, but would be generated upon submission to a chemical database.

Synthesis and Purification: A Practical Approach

The most reliable and well-documented method for preparing aryl ethers from phenols is the Williamson ether synthesis.[4][5][6] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide. For 3-Butoxy-5-methylphenol, the logical precursors are 5-methylresorcinol (orcinol) and a suitable butyl halide, such as 1-bromobutane.

The choice of 5-methylresorcinol as the starting material is strategic. The two hydroxyl groups have different acidities, and while mono-alkylation can be achieved, statistical mixtures and di-alkylation are possible. Controlling the stoichiometry of the base and alkylating agent is key to maximizing the yield of the desired mono-butoxy product. The phenolic proton is more acidic than the alcoholic proton, facilitating its deprotonation.[7][8]

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 3-Butoxy-5-methylphenol via O-alkylation of 5-methylresorcinol.

Reagents and Materials:

  • 5-methylresorcinol (Orcinol)

  • 1-Bromobutane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF) (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Deprotonation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-methylresorcinol in anhydrous acetone or DMF. Add 1.0 to 1.1 equivalents of a suitable base (e.g., powdered K₂CO₃ or NaOH). The use of a slight excess of base ensures complete formation of the phenoxide. Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon) to facilitate the formation of the sodium or potassium salt of the phenoxide.

  • Alkylation: To the stirred suspension, add 1.0 equivalent of 1-bromobutane dropwise. Attaching a reflux condenser, heat the reaction mixture to a gentle reflux (for acetone, ~56°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of fresh solvent. Combine the filtrates and evaporate the solvent using a rotary evaporator.

  • Extraction: Dissolve the crude residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining base), water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, which may contain unreacted starting material and di-alkylation byproducts, should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a suitable eluent system.

Workflow for Synthesis and Purification of 3-Butoxy-5-methylphenol

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification start 5-methylresorcinol + 1-bromobutane base Add Base (K₂CO₃) in Acetone/DMF start->base reflux Reflux (12-24h) base->reflux cool Cool to RT reflux->cool filter Filter Salts cool->filter evap Evaporate Solvent filter->evap extract Dissolve in Ether & Sequential Washes evap->extract dry Dry (MgSO₄) & Concentrate extract->dry chrom Silica Gel Column Chromatography dry->chrom product Pure 3-Butoxy-5-methylphenol chrom->product

Caption: Workflow for the synthesis and purification of 3-Butoxy-5-methylphenol.

Physicochemical Properties (Predicted)

As experimental data is not available, the following properties are predicted based on the chemical structure using computational models. These values provide a useful estimation for experimental design.

PropertyPredicted ValueNotes
Boiling Point ~250-270 °CHigher than phenol due to increased molecular weight and van der Waals forces.
Melting Point ~40-60 °CThe butoxy group may disrupt crystal packing compared to simpler phenols.
logP (Octanol/Water) ~3.5 - 4.0The butoxy group significantly increases lipophilicity compared to phenol.
Water Solubility LowExpected to be sparingly soluble in water due to the large hydrophobic alkyl chain.
Acidity (pKa) ~10.5 - 11.0The butoxy group is weakly electron-donating, making it slightly less acidic than phenol (pKa ~10).[9]

Spectroscopic Characterization (Predicted)

Confirmation of the structure of the synthesized 3-Butoxy-5-methylphenol would rely on a combination of spectroscopic techniques.[10][11] The expected data are as follows:

TechniqueExpected Observations
¹H NMR Aromatic Protons (3H): ~6.2-6.8 ppm (singlets or narrow multiplets). Phenolic OH (1H): Broad singlet, ~4.5-5.5 ppm (position is concentration and solvent dependent). -O-CH₂- (2H): Triplet, ~3.9-4.0 ppm. -CH₂-CH₂-CH₂- (4H): Multiplets, ~1.4-1.8 ppm. Aromatic -CH₃ (3H): Singlet, ~2.2-2.3 ppm. Terminal -CH₃ (3H): Triplet, ~0.9-1.0 ppm.
¹³C NMR C-OH: ~155-158 ppm. C-O-Butyl: ~158-160 ppm. Aromatic CH: ~100-115 ppm. Aromatic C-CH₃ & C-Butyl: ~140-142 ppm. -O-CH₂-: ~68-70 ppm. Internal -CH₂-: ~19-32 ppm. Aromatic -CH₃: ~21-22 ppm. Terminal -CH₃: ~14 ppm.
IR (Infrared) O-H Stretch (Phenol): Broad band, 3200-3600 cm⁻¹.[12][13][14] C-H Stretch (Aromatic): ~3000-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹. C=C Stretch (Aromatic): ~1500-1600 cm⁻¹. C-O Stretch (Aryl Ether): Strong, ~1200-1250 cm⁻¹.[15] C-O Stretch (Phenol): ~1150-1200 cm⁻¹.
Mass Spec. (EI) Molecular Ion (M⁺): m/z = 180. Key Fragments: Loss of butene (m/z = 124, McLafferty rearrangement), loss of butyl radical (m/z = 123), and other fragments characteristic of the aromatic ring.[16][17]
Analytical Workflow for Structural Confirmation

Analytical_Workflow cluster_primary Primary Analysis cluster_confirmation Data Interpretation & Confirmation sample Purified Sample nmr ¹H and ¹³C NMR sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms interpret Compare data with predicted values nmr->interpret ir->interpret ms->interpret structure Confirm Structure of 3-Butoxy-5-methylphenol interpret->structure

Caption: Analytical workflow for the structural confirmation of 3-Butoxy-5-methylphenol.

Safety and Handling

While specific toxicity data for 3-Butoxy-5-methylphenol is not available, it should be handled with the care afforded to other substituted phenols and aryl ethers.[1]

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Potential Applications and Future Research

Phenolic compounds are widely studied for their diverse biological activities and industrial applications. The introduction of a butoxy group increases the lipophilicity of the phenol, which can be a desirable trait in medicinal chemistry for enhancing membrane permeability.

  • Antioxidant Properties: The phenolic hydroxyl group is a key feature for antioxidant activity. Substituted phenols are often used as stabilizers in polymers and food products.[19] Research could investigate the radical scavenging capabilities of 3-Butoxy-5-methylphenol.

  • Pharmaceutical Intermediates: Phenol ethers are common motifs in pharmaceuticals, acting as hydrogen bond acceptors and improving the pharmacokinetic profile of drug candidates.[1] This compound could serve as a building block for more complex molecules with potential therapeutic applications.

  • Fragrance and Flavoring: Many simple phenol ethers have applications in the fragrance industry. The specific aroma profile of 3-Butoxy-5-methylphenol would need to be evaluated.

Further research is required to determine the specific properties and potential applications of this compound. The synthetic and analytical framework provided in this guide offers a solid foundation for such investigations.

References

  • Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 26). Infrared spectrum of phenol. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. RSC Publishing. Retrieved from [Link]

  • Organic Mystery. (n.d.). Chemical Properties of Alcohols and Phenols. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Scribd. (n.d.). Phenols: Chemistry and Applications. Retrieved from [Link]

  • Edubirdie. (n.d.). Properties of Phenols and Ethers. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • Alcohols and Phenols Chapter 5. (n.d.). 108 Chem. Retrieved from a document on physical and chemical properties.
  • ResearchGate. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho-para positioning challenge in benzene rings. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.2 Properties of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Laboratory procedure.
  • Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • IR Spectrum: Alcohols and Phenols. (n.d.). Chemistry learning resource.
  • ATB. (n.d.). (3-Butoxy-5-methylphenyl)aceticacid. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis.
  • Chemistry LibreTexts. (2022, August 10). 9.5: Alcohols, Phenols, and Ethers. Retrieved from [Link]

  • Journal of Chemical Education. (2022, February 23). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 27). Mass spectrum of phenol. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxy-5-methylphenol. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014, June 22). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Comparative study on the fragmentation of some simple phenolic compounds using mass spectrometry and thermal analyses. Retrieved from [Link]

  • MDPI. (2024, June 26). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]

  • Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes.
  • Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT.
  • YouTube. (2020, December 17). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Retrieved from [Link]

  • ORS. (n.d.). Chemical Safety Guide, 6th Ed.
  • ResearchGate. (2025, August 6). The preparation of some methyl‐substituted phenols and phenol alcohols. Retrieved from [Link]

  • MDPI. (2019, October 31). Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods. Retrieved from [Link]

  • National Laboratory of the Rockies. (2023, March 28). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy.

Sources

Molecular Weight and Physical Characteristics of Orcinol Monobutyl Ether (OBE): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on finely tuned phenolic derivatives, understanding the precise physicochemical properties of these building blocks becomes paramount. Orcinol monobutyl ether (OBE) , formally known as 3-butoxy-5-methylphenol, is a highly versatile intermediate. By selectively masking one of the hydroxyl groups of the orcinol core with a lipophilic butyl chain, chemists can drastically alter the molecule's thermodynamic profile, solubility, and reactivity.

This technical guide provides an authoritative breakdown of the molecular weight, physical characteristics, and validated synthesis protocols for OBE, designed specifically for researchers and application scientists.

Molecular and Structural Profiling

At its core, OBE is an alkylated derivative of orcinol (3,5-dihydroxytoluene). The substitution of a butyl group via an ether linkage fundamentally shifts the molecule's behavior in both aqueous and organic environments.

  • IUPAC Name: 3-butoxy-5-methylphenol

  • CAS Registry Number: 1696736-05-6[1]

  • Molecular Formula: C₁₁H₁₆O₂

  • Molecular Weight: 180.24 g/mol [2]

The molecular weight of 180.24 g/mol is derived directly from the addition of the butyl chain (C₄H₉, ~57 g/mol ) to the orcinol core (C₇H₈O₂, 124.14 g/mol ), minus the displaced proton. This exact mass is a critical parameter for mass spectrometry (MS) validation during synthetic workflows.

Physical and Thermodynamic Characteristics

The physical properties of OBE are dictated by the competing forces of its structural components: the hydrogen-bonding capability of the remaining phenolic -OH group, and the hydrophobic, van der Waals interactions introduced by the butyl ether chain.

Quantitative Data Summary
PropertyValueCausality / Structural Rationale
Molecular Weight 180.24 g/mol Calculated from standard atomic weights (C₁₁H₁₆O₂).
Physical State Viscous liquid to low-melting solidThe flexible butyl chain disrupts the rigid crystal lattice seen in pure orcinol (which is a solid at room temp).
Boiling Point ~280°C - 295°C (Est.)Lower than orcinol (291°C) [4] due to the loss of one H-bond donor, but higher than orcinol monomethyl ether (259°C) due to increased van der Waals forces.
Density ~0.98 - 1.02 g/cm³Typical density range for mono-alkylated phenols.
Lipophilicity (LogP) ~3.2 - 3.5 (Est.)The four-carbon aliphatic chain significantly increases the partition coefficient compared to the parent resorcinol core.
Solubility Soluble in EtOH, DCM, EtOAcHigh lipophilicity limits aqueous solubility but ensures excellent miscibility in standard organic synthesis solvents.
Thermodynamic Causality

To understand the physical behavior of OBE, one must look at the thermodynamic trade-offs of etherification. Pure orcinol forms a robust intermolecular hydrogen-bonding network, resulting in a high melting point and boiling point. By converting one hydroxyl group into a butyl ether, you eliminate 50% of the molecule's hydrogen-bond donating capacity. However, the extended aliphatic chain introduces significant London dispersion forces.

PropertyRelationships Root Orcinol Monobutyl Ether (C11H16O2) MW Molecular Weight 180.24 g/mol Root->MW Struct Butyl Ether Substitution Root->Struct BP Boiling Point Shift (~280-295°C) Struct->BP Loss of 1 H-Bond Donor Lipid Increased Lipophilicity (Higher LogP) Struct->Lipid Hydrophobic Chain Addition

Fig 1. Causality between molecular structure and thermodynamic properties of OBE.

Experimental Workflows: Synthesis and Validation

To utilize OBE in drug development, researchers must be able to synthesize it with high regioselectivity and validate its purity. The following protocol outlines a self-validating Williamson ether synthesis designed to maximize the yield of the monoalkylated product while suppressing dialkylation.

Step-by-Step Synthesis Protocol

Objective: Regioselective monoalkylation of orcinol to yield 3-butoxy-5-methylphenol [3].

  • Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 10.0 mmol (1.24 g) of anhydrous orcinol in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Controlled Deprotonation: Add 11.0 mmol (1.52 g) of anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes.

    • Causality: K₂CO₃ is chosen over stronger bases (like NaH or NaOH) because its mild pKa selectively deprotonates only one of the phenolic hydroxyl groups, drastically reducing the formation of the 1,3-dibutoxy byproduct.

  • Alkylation: Dropwise, add 10.0 mmol (1.37 g) of 1-bromobutane. Heat the reaction mixture to 60°C and stir for 8 hours.

    • Causality: The Sₙ2 reaction requires moderate thermal energy to overcome the activation barrier of the bulky butyl halide, but exceeding 60°C risks solvent degradation and promotes unwanted side reactions.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with 50 mL of ice-cold distilled water to precipitate the salts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to strip away residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography (gradient elution: 95:5 to 80:20 Hexane:EtOAc) to isolate the pure OBE.

SynthesisWorkflow A Orcinol (1.0 eq) D Mono-Phenoxide Intermediate A->D Deprotonation B K2CO3 / DMF (1.1 eq) B->D C 1-Bromobutane (1.0 eq) C->D SN2 Alkylation E Orcinol Monobutyl Ether (Crude) D->E Etherification F Silica Gel Purification E->F Isolation

Fig 2. Regioselective Williamson ether synthesis workflow for Orcinol Monobutyl Ether.

Analytical Characterization (Self-Validation)

A robust protocol must be self-validating. To confirm the identity and purity of the synthesized OBE, execute the following analytical checks:

  • LC-MS (ESI-): Run the purified sample through a liquid chromatograph coupled to a mass spectrometer in negative electrospray ionization mode. You must observe a dominant peak at m/z 179.1 ([M-H]⁻), confirming the molecular weight of 180.24 g/mol .

  • ¹H-NMR (400 MHz, CDCl₃): The spectrum must show a diagnostic triplet at ~0.9 ppm (3H, terminal methyl of the butyl group), a triplet at ~3.9 ppm (2H, -OCH₂- adjacent to the ether oxygen), and a broad singlet around ~4.8 ppm (1H, exchangeable phenolic -OH), confirming that monoalkylation—not dialkylation—occurred.

Applications in Drug Development

In medicinal chemistry, the physical characteristics of OBE make it an exceptional scaffold. The free phenolic -OH serves as a critical hydrogen-bond donor for target protein binding, while the butyl ether acts as a lipophilic anchor, improving the molecule's ability to cross phospholipid bilayers.

By utilizing OBE rather than the parent orcinol, researchers can artificially inflate the LogP of an active pharmaceutical ingredient (API), enhancing its oral bioavailability and altering its pharmacokinetic distribution profile without fundamentally changing the electronic nature of the aromatic ring.

References

1. 2. 3. 4.

Toxicological Data and Safety Handling of 3-Butoxy-5-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Butoxy-5-methylphenol (CAS: 1696736-05-6)[1] is a specialized alkyl-alkoxy phenol utilized in advanced chemical synthesis and materials research. As an amphiphilic molecule containing both a lipophilic butoxy chain and a polar phenolic hydroxyl group, it presents unique toxicokinetic challenges. This whitepaper provides drug development professionals and research scientists with an authoritative, E-E-A-T-aligned framework for understanding its toxicological profile, implementing rigorous safety controls, and executing self-validating experimental workflows.

Physicochemical Profiling & Hazard Classification

The toxicological behavior of 3-Butoxy-5-methylphenol is directly governed by its physicochemical properties. The presence of the butoxy ether linkage significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted phenol, driving rapid dermal penetration and cellular membrane intercalation[2].

Quantitative Chemical & Hazard Data
Property / HazardData / ClassificationMechanistic Implication
IUPAC Name 3-Butoxy-5-methylphenolAlkyl and alkoxy substitutions dictate steric interactions with metabolic enzymes.
CAS Registry Number 1696736-05-6[1]Unique identifier for safety tracking.
Molecular Formula C11H16O2[1]Determines molecular weight and volatility.
Molecular Weight 180.24 g/mol [1]Low MW facilitates rapid crossing of the stratum corneum.
H315 (GHS) Causes skin irritationLipophilic tail disrupts epidermal phospholipid bilayers.
H319 (GHS) Causes serious eye irritationProtein denaturation in the corneal epithelium.
H335 (GHS) May cause respiratory irritationVolatilization leads to mucous membrane interaction.
Thermal Stability Emits toxic fumes upon decomposition[3]Requires strict temperature controls during synthesis.

Mechanisms of Toxicity & Metabolic Clearance

Understanding the causality behind the toxicity of 3-Butoxy-5-methylphenol is critical for designing effective risk mitigation strategies.

Cytotoxicity and Membrane Disruption

Alkylphenols exert cytotoxicity primarily through structural interference with cellular membranes[2]. The hydrophobic butoxy tail anchors into the lipid bilayer, while the phenolic hydroxyl group interacts with the polar phosphate heads. This amphiphilic insertion alters membrane fluidity, uncouples mitochondrial oxidative phosphorylation, and induces the generation of reactive oxygen species (ROS), ultimately leading to apoptosis[2].

Hepatic Bioactivation and Clearance (CYP450)

The primary route of metabolic clearance for alkoxy-phenols is Phase I oxidation mediated by Cytochrome P450 (CYP) monooxygenases. The ether bond of the butoxy group is highly susceptible to O-dealkylation . CYP enzymes cleave this bond, releasing butyraldehyde and yielding a highly reactive diol intermediate (5-methylbenzene-1,3-diol). This intermediate is subsequently neutralized via Phase II conjugation (glucuronidation or sulfation) to facilitate renal excretion.

MetabolicPathway A 3-Butoxy-5-methylphenol (Parent Compound) B CYP450 Enzymes (Hepatic Phase I) A->B Absorption C O-Dealkylation (Cleavage of Butoxy Group) B->C D 5-Methylbenzene-1,3-diol (Intermediate) C->D Butyraldehyde Release E UGT / SULT Enzymes (Phase II Conjugation) D->E F Glucuronide/Sulfate Conjugates (Renal Excretion) E->F Water Soluble

CYP450-mediated O-dealkylation and clearance pathway for 3-Butoxy-5-methylphenol.

Safety Handling & Risk Mitigation

Standard laboratory safety protocols are insufficient for substituted phenols due to their unique permeation kinetics. The following controls are mandatory.

Engineering Controls and PPE
  • Glove Selection (Causality): Standard 4-mil nitrile examination gloves provide a false sense of security. Phenolic compounds can permeate thin nitrile within 10 minutes, leading to undetected dermal absorption due to the compound's mild anesthetic properties[4]. Mandatory Requirement: Personnel must use utility-grade Neoprene or Butyl rubber gloves, or double-glove with 8-mil extended-cuff nitrile[5],[4].

  • Ventilation: All handling of the neat compound or concentrated stock solutions (>10%) must occur within a certified Class II Type B2 biological safety cabinet or a chemical fume hood to mitigate inhalation of volatile phenolic vapors[5].

Spill Response and Dermal Decontamination
  • The PEG-400 Sink Mechanism: In the event of dermal exposure, water alone is often insufficient and can paradoxically spread the lipophilic phenol over a larger surface area if not applied in a massive deluge. The gold-standard first-aid response is the immediate application of Polyethylene Glycol (PEG-300 or PEG-400)[4].

  • Causality: PEG acts as a macroscopic lipophilic sink. It creates an osmotic and solubility gradient that actively draws the 3-Butoxy-5-methylphenol out of the stratum corneum, halting systemic absorption[5].

Self-Validating Experimental Protocols

To ensure data integrity, all toxicological assays involving 3-Butoxy-5-methylphenol must be designed as self-validating systems. This means incorporating internal controls that simultaneously verify both the biological health of the model and the chemical stability of the assay.

Protocol 1: In Vitro Skin Irritation Assay (Adapted from OECD TG 439)

This protocol utilizes Reconstructed Human Epidermis (RhE) to evaluate the dermal toxicity of 3-Butoxy-5-methylphenol without the use of animal models[6].

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues to 6-well plates containing pre-warmed maintenance medium. Incubate overnight at 37°C, 5% CO2 to allow recovery from shipping stress[6].

  • Topical Application: Apply 30 µL of 3-Butoxy-5-methylphenol (formulated in a non-irritating lipid vehicle) directly to the apical surface of the RhE tissue.

  • Self-Validating Controls: Concurrently apply 30 µL of PBS (Negative Control) to one well, and 30 µL of 5% SDS (Positive Control) to another. Validation logic: The assay is only valid if the PBS control yields >1.0 OD (confirming tissue health) and the SDS control yields <20% viability (confirming assay sensitivity).

  • Incubation & Wash: Incubate for 35 minutes at 37°C. Crucially, wash the tissues 15 times with PBS. Causality: Phenols can directly reduce MTT reagent chemically. The exhaustive wash removes unreacted parent compound, preventing false-positive viability signals (MTT artifact).

  • MTT Viability Assessment: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. Extract the resulting blue formazan crystals using isopropanol and quantify spectrophotometrically at 570 nm.

Workflow S1 Step 1: RhE Tissue Equilibration S2 Step 2: Topical Application (Test & Controls) S1->S2 S3 Step 3: Incubation (35 min at 37°C) S2->S3 S4 Step 4: PBS Wash & Chemical Removal S3->S4 S5 Step 5: MTT Viability Assay (Formazan Extraction) S4->S5 S6 Step 6: Spectrophotometric Quantification S5->S6

Self-validating in vitro skin irritation workflow using Reconstructed Human Epidermis.

Protocol 2: Microsomal Stability Assay (CYP450 Metabolism)

To quantify the rate of O-dealkylation, the compound is incubated with human liver microsomes (HLM).

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Combine 1 µM 3-Butoxy-5-methylphenol, 0.5 mg/mL HLM, and 100 mM potassium phosphate buffer (pH 7.4) in a microcentrifuge tube.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Self-Validating Control (Minus-NADPH): Run a parallel reaction where NADPH is replaced with buffer. Validation logic: If the parent compound depletes in the minus-NADPH control, the degradation is due to chemical instability or non-CYP mediated hydrolysis, invalidating the CYP clearance calculation.

  • Termination & Analysis: At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and the 5-methylbenzene-1,3-diol metabolite.

References

  • [5] Yale Environmental Health & Safety. "Phenol Standard Operating Procedure". [Link]

  • DergiPark. "Alkylphenols in the Environment and Their Adverse Effects on Living Organisms".[Link]

  • [2] Toxicological Sciences (Oxford Academic). "Differential Toxicity of Alkylphenols in JEG-3 Human Placental Cells". [Link]

  • [6] NIH / OECD. "OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method".[Link]

  • Applied and Environmental Microbiology (ASM Journals). "Structural Basis for Selective Oxidation of Phosphorylated Ethylphenols by Cytochrome P450 Monooxygenase CreJ". [Link]

Sources

Alkylated Resorcinol Derivatives: Synthetic Pathways, Biological Mechanisms, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resorcinol scaffold (1,3-dihydroxybenzene) serves as a privileged structure in medicinal chemistry, capable of engaging diverse biological targets through hydrogen bonding and π-stacking interactions.[1] Alkylation of this ring, particularly at the 4- and 5-positions, dramatically alters its physicochemical properties, enabling membrane permeation and hydrophobic pocket occupancy. This guide provides a technical deep-dive into alkylated resorcinol derivatives, focusing on their synthesis, structure-activity relationships (SAR), and clinical utility as Hsp90 inhibitors, antimicrobial agents, and cannabinoid precursors.

Part 1: Structural Classes and Chemical Diversity

Alkylated resorcinols are categorized primarily by the position and length of the alkyl chain, which dictates their biological function.

ClassSubstitution PatternKey RepresentativePrimary Application
4-Alkylresorcinols Alkyl chain at C44-HexylresorcinolAntiseptic, Tyrosinase Inhibitor (Skin lightening)
5-Alkylresorcinols Alkyl chain at C5Olivetol (5-pentyl)Cannabinoid precursor (CBD/THC synthesis)
Resorcinolic Lipids Long chain (C15-C25) at C55-n-HeptadecylresorcinolBiomarkers (whole grain), Membrane disruptors
Complex Scaffolds Resorcinol embeddedGanetespib (Triazolone)Hsp90 Inhibition (Oncology)

Part 2: Synthetic Strategies and Protocols

The synthesis of alkylresorcinols requires regioselective control. The 4-position is electronically favored for electrophilic aromatic substitution, while the 5-position often requires indirect methods (e.g., Wittig reaction or polyketide cyclization) to overcome the directing effects of the hydroxyl groups.

Protocol 1: Regioselective Synthesis of 4-Hexylresorcinol

Mechanism: Friedel-Crafts Acylation followed by Reduction.[2] Objective: To synthesize 4-hexylresorcinol with >98% purity for antimicrobial evaluation.

Step-by-Step Methodology:

  • Acylation (Friedel-Crafts):

    • Reagents: Resorcinol (1.0 eq), Hexanoic acid (1.2 eq), Zinc Chloride (ZnCl₂, 0.5 eq) as catalyst.

    • Procedure: Charge a round-bottom flask with resorcinol and hexanoic acid. Heat to 125°C. Add fused ZnCl₂ slowly. The reaction is driven by the formation of the acylium ion.[2][3]

    • Reaction Control: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The product, 4-hexanoylresorcinol, appears as a less polar spot.

    • Workup: Quench with dilute HCl to break the zinc complex. Extract with ethyl acetate. Wash with brine, dry over MgSO₄, and concentrate. Recrystallize from hexane.

    • Yield: Typically 85-90%.

  • Reduction (Clemmensen Modification):

    • Reagents: 4-Hexanoylresorcinol, Amalgamated Zinc (Zn-Hg), Conc. HCl.

    • Procedure: Reflux the ketone intermediate with Zn-Hg in aqueous HCl/toluene biphasic system for 6-8 hours. The carbonyl group is reduced to a methylene group.

    • Purification: Vacuum distillation (bp 180°C @ 2 mmHg) yields 4-hexylresorcinol as a pale yellow oil that solidifies upon standing.

Protocol 2: Synthesis of Olivetol (5-Pentylresorcinol)

Mechanism: Condensation-Aromatization (Biomimetic approach). Objective: Synthesis of the critical precursor for cannabinoid production.

Step-by-Step Methodology:

  • Condensation:

    • Reagents: 3,5-Dimethoxybenzoic acid is converted to the Weinreb amide or reacted directly with n-butyllithium (or Grignard) to form 1-(3,5-dimethoxyphenyl)pentan-1-one.

    • Alternative (Modern): React methyl 3,5-dimethoxybenzoate with butyl magnesium bromide.

  • Reduction:

    • Reagents: Triethylsilane (Et₃SiH) / TFA or H₂/Pd-C.

    • Procedure: The ketone is reduced to the alkyl chain. 1-(3,5-dimethoxyphenyl)pentane is isolated.[4]

  • Demethylation:

    • Reagents: Boron Tribromide (BBr₃) in Dichloromethane (DCM).

    • Procedure: Cool the dimethoxy intermediate in dry DCM to -78°C. Add BBr₃ (2.5 eq) dropwise. Allow to warm to room temperature overnight.

    • Quench: Pour onto ice/water carefully. Extract with DCM.[5]

    • Result: Olivetol is obtained as an off-white solid (mp 46-48°C).

Visualization: Synthetic Logic Flow[2]

SynthesisPathways cluster_0 4-Alkyl Route cluster_1 5-Alkyl Route Resorcinol Resorcinol (Starting Material) Acylation Friedel-Crafts Acylation (Hexanoic Acid/ZnCl2) Resorcinol->Acylation Direct C4 subst. Dimethoxy 3,5-Dimethoxybenzoic Acid Grignard Grignard Addition (Butyl-MgBr) Dimethoxy->Grignard Indirect C5 subst. Reduction1 Clemmensen Reduction (Zn(Hg)/HCl) Acylation->Reduction1 HexylRes 4-Hexylresorcinol (Antiseptic/Tyrosinase Inhibitor) Reduction1->HexylRes Reduction2 Catalytic Hydrogenation (H2, Pd/C) Grignard->Reduction2 Demethyl Demethylation (BBr3) Reduction2->Demethyl Olivetol Olivetol (5-Pentyl) (Cannabinoid Precursor) Demethyl->Olivetol

Caption: Divergent synthetic pathways for 4-alkyl vs. 5-alkyl resorcinols based on electronic directing effects.

Part 3: Biological Mechanisms & Medicinal Chemistry[1][6][7]

Hsp90 Inhibition: The Resorcinol Pharmacophore

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that stabilizes oncogenic proteins (HER2, EGFR, BRAF).[6] Inhibitors bind to the N-terminal ATP-binding pocket.[6][7]

  • Mechanism: The resorcinol ring mimics the adenine ring of ATP. The C2-hydroxyl and C4-hydroxyl groups form critical hydrogen bonds with a conserved aspartic acid residue (Asp93) and a water network within the pocket.

  • Key Drug: Ganetespib (STA-9090) .[8]

    • Structure: A triazolone-resorcinol derivative.

    • Advantage:[3][9][10][11][12] Unlike first-generation quinones (17-AAG), it lacks hepatotoxicity and shows higher potency.

Antimicrobial & Membrane Disruption

Long-chain alkylresorcinols (C15-C25) act as "amphiphilic disruptors."

  • Mechanism: The alkyl tail inserts into the phospholipid bilayer, while the phenolic head group remains at the interface. This increases membrane curvature and viscosity, leading to leakage of intracellular contents and loss of membrane potential.

  • Selectivity: Higher toxicity toward Gram-positive bacteria (e.g., S. aureus) due to the lack of an outer membrane.

Visualization: Hsp90 Binding Mode

Hsp90Binding Asp93 Asp93 Residue (Critical Anchor) Water Conserved Water Network Hydrophobic Hydrophobic Clamp (Met98, Phe138) Resorcinol Resorcinol Ring (Ganetespib Core) Resorcinol->Asp93 Direct H-Bond (OH) Resorcinol->Water Water-mediated H-Bond Triazolone Triazolone Moiety Triazolone->Hydrophobic π-stacking Isopropyl 5-Isopropyl Group Isopropyl->Hydrophobic Van der Waals

Caption: Pharmacophore mapping of resorcinol-based inhibitors within the Hsp90 ATP-binding pocket.

Part 4: Quantitative Data Presentation

Table 1: Hsp90 Inhibitory Potency (IC50) in Cancer Cell Lines

Comparison of resorcinol-based Ganetespib against first-generation inhibitors.

CompoundClassTargetH1975 (NSCLC) IC50 (nM)H1437 (Lung) IC50 (nM)HER2+ Breast IC50 (nM)
Ganetespib Resorcinol-TriazoloneHsp90 (N-term)4.2 6.5 ~5.0
AUY-922 Resorcinol-IsoxazoleHsp90 (N-term)4.78.06.0
17-AAG Geldanamycin (Quinone)Hsp90 (N-term)6.530.533.0
IPI-504 HydroquinoneHsp90 (N-term)3.53.445.0

Data Source: Derived from comparative studies in NIH/PubMed [1, 5].

Table 2: Antimicrobial Activity (MIC) of Alkylresorcinols

Impact of alkyl chain length on efficacy against Staphylococcus aureus.

CompoundAlkyl ChainMIC (µg/mL) vs S. aureusMechanism Note
Resorcinol None>1000Weak activity
4-Hexylresorcinol C6 (Linear)16 - 32 Optimal lipophilicity for penetration
Olivetol C5 (Linear)64 - 128Moderate activity
5-n-Heptadecyl C17 (Linear)>500"Cut-off" effect; too lipophilic/aggregates
Carvacrol Terpenoid (Ref)128 - 256Reference standard

Data Source: Consolidated from microbiological assays [2, 6].

Part 5: Future Outlook & Challenges

  • ADME Optimization: While resorcinols are potent, they are prone to rapid Phase II metabolism (glucuronidation/sulfation) at the hydroxyl groups. Future medicinal chemistry focuses on masking these groups (prodrugs) or sterically hindering metabolic enzymes.

  • Dual-Targeting: Developing "chimeric" molecules where the resorcinol moiety inhibits Hsp90 while a linked tail targets kinase domains (e.g., EGFR), enhancing specificity.

  • Dermatological Formulations: Improving the stability of 4-hexylresorcinol in cosmetic formulations to prevent oxidation (browning) while maintaining tyrosinase inhibition.

References

  • Ganetespib (STA-9090) in Non-Small Cell Lung Cancer. National Institutes of Health (NIH). Available at: [Link]

  • Antimicrobial Activity of 4-Hexylresorcinol and Alkylresorcinols. ResearchGate.[13] Available at: [Link]

  • Identification of Predictive Biomarkers of Response to HSP90 Inhibitors. PubMed Central. Available at: [Link]

  • Membrane-structuring properties of bacterial long-chain alkylresorcinols. Biochimica et Biophysica Acta. Available at: [Link]

Sources

Crystal Structure Analysis of 3-Butoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the protocol for the structural elucidation of 3-Butoxy-5-methylphenol (CAS: 1696736-05-6), a critical resorcinol derivative often utilized as a scaffold in the synthesis of bioactive cannabinoids and polyketide analogues.

Given the absence of a specific public entry in the Cambridge Structural Database (CSD) for this exact ether, this guide serves as a foundational operating procedure for synthesizing, crystallizing, and solving its structure based on the crystallographic systematics of homologous 5-alkylresorcinol monoethers.

A Methodological Framework for Structural Elucidation

Executive Summary & Compound Significance

3-Butoxy-5-methylphenol is a desymmetrized derivative of Orcinol (5-methylresorcinol). Structurally, it possesses a polar phenolic head group and a flexible hydrophobic butyl tail. This amphiphilic nature dictates its solid-state packing, often resulting in low-melting solids that require rigorous low-temperature crystallography.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 180.25 g/mol

  • Key Structural Challenge: The conformational freedom of the

    
    -butoxy chain often leads to static disorder in the crystal lattice, requiring specific refinement strategies.
    

Phase I: Synthesis & Purification Strategy

High-quality single crystals require >99.5% purity. The primary impurity in the synthesis of mono-ethers is the di-butoxy byproduct, which disrupts crystal lattice formation.

Optimized Synthesis Protocol (Williamson Etherification)

To favor the mono-ether product (3-Butoxy-5-methylphenol) over the di-ether:

  • Stoichiometry: Use a 3:1 molar excess of Orcinol relative to 1-Bromobutane .

  • Base: Use mild base

    
     in Acetone or DMF.
    
  • Reflux: 60°C for 12 hours.

Purification (Critical Step)

The crude mixture will contain:

  • Unreacted Orcinol (Polar)

  • Target Mono-ether (Intermediate Polarity)

  • Di-ether (Non-polar)

Protocol:

  • Flash Column Chromatography: Silica Gel (230-400 mesh).

  • Eluent Gradient: Start with 100% Hexanes

    
     10% EtOAc/Hexanes.
    
  • Validation: Verify purity via

    
    -NMR (
    
    
    
    ). Look for the integration ratio of aromatic protons (3H, singlets) to the
    
    
    -methylene triplet of the butyl group.

Phase II: Crystallization Methodology

The butyl chain lowers the melting point compared to the parent Orcinol. If the compound is an oil at room temperature, in situ cryocrystallography or derivatization may be required. If solid, use Slow Evaporation .

Method A: Slow Evaporation (Preferred for Solids)
  • Solvent System: Hexane : Dichloromethane (3:1).

  • Procedure: Dissolve 20 mg of purified compound in 2 mL solvent in a scintillation vial. Cap loosely.

  • Temperature: Store at 4°C (fridge) to reduce thermal motion of the alkyl chain.

Method B: Sublimation

Phenols sublime easily. Place crude solid in a sublimation apparatus under high vacuum (0.01 Torr) at 40-50°C. Crystals grown from the vapor phase often exhibit superior mosaicity.

Phase III: X-Ray Diffraction & Data Reduction

Instrument: Single Crystal X-Ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB). Source: Cu-K


 (

) is preferred for purely organic light-atom structures to maximize scattering intensity.
Data Collection Parameters
ParameterSettingRationale
Temperature 100 K (Liquid

)
Critical. Reduces thermal vibration of the butyl chain (

), preventing "disappearing" atoms in the electron density map.
Resolution 0.80

Standard for small molecules; sufficient for direct methods.
Exposure 10-30s / framePhenols diffract well; avoid detector saturation at low angles.
Strategy Full SphereCollect high redundancy (>4x) to improve signal-to-noise ratio.

Phase IV: Structure Solution & Refinement

Software: SHELXT (Solution), SHELXL (Refinement), OLEX2 (GUI).

Step 1: Space Group Determination

Expect Monoclinic (


)  or Triclinic (

)
. These centrosymmetric groups allow for efficient packing of the aromatic rings (via

-

stacking) while accommodating H-bond networks.
Step 2: Refinement Strategy
  • Phasing: Use Intrinsic Phasing (SHELXT) to locate the aromatic ring and oxygen atoms.

  • The Butyl Chain: The terminal carbons (

    
     of the butyl group) may appear as elongated ellipsoids.
    
    • Action: If disordered, split the position into Part A (60%) and Part B (40%) and apply SADI or DFIX restraints to maintain standard C-C bond lengths (1.54

      
      ).
      
  • Hydrogen Atoms:

    • Aromatic/Alkyl H: Place in calculated geometric positions (Riding model).

    • Phenolic H: Locate in the Difference Fourier Map. Refine freely or with a DANG restraint to the acceptor oxygen to model the H-bond correctly.

Structural Analysis: What to Expect

Upon solving the structure, the analysis should focus on three specific interaction motifs characteristic of 5-alkylresorcinol ethers.

A. Hydrogen Bonding Network

Unlike resorcinol (which forms 2D sheets), the mono-ether has only one donor (-OH) but two acceptors (OH and O-Ether).

  • Primary Motif: Infinite

    
     chains where the phenol -OH donates to the ether oxygen of a neighboring molecule.
    
  • Secondary Motif: Centrosymmetric dimers

    
     formed by OH...OH interactions between two molecules.
    
B. Packing Topology
  • Bilayer Arrangement: The structure will likely segregate into alternating polar (aromatic/OH) and non-polar (butyl) layers.

  • Herringbone Packing: The aromatic rings often adopt an edge-to-face geometry (

    
    80° angle) to maximize quadrupole interactions.
    

Visualization of Workflow & Interactions

Experimental Workflow

G Synthesis Synthesis (Orcinol + BuBr) Purification Purification (Silica Column) Synthesis->Purification Remove Di-ether Crystallization Crystallization (Slow Evap @ 4°C) Purification->Crystallization >99.5% Purity XRD XRD Data (100 K, Cu-Source) Crystallization->XRD Single Crystal Refinement Refinement (SHELXL / OLEX2) XRD->Refinement hkl file Analysis Packing Analysis (H-Bonds / Pi-Stacking) Refinement->Analysis CIF Data

Figure 1: Critical path for the structural determination of 3-Butoxy-5-methylphenol.

Expected Hydrogen Bond Network Topology

HBond Mol1_OH Mol A (Phenol -OH) Mol2_OH Mol B (Phenol -OH) Mol1_OH->Mol2_OH Pi-Stacking (3.4 Å) Mol2_OR Mol B (Ether -O-Bu) Mol1_OH->Mol2_OR Strong H-Bond (1.9 Å) Mol1_OR Mol A (Ether -O-Bu) Mol3_OH Mol C (Phenol -OH) Mol2_OH->Mol3_OH Cooperative Chain

Figure 2: Predicted intermolecular interactions.[1] Dashed red lines indicate Hydrogen Bonds; solid black lines indicate Pi-Pi stacking.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565–573. Link

Sources

Methodological & Application

Application Notes and Scalable Synthesis Protocols for 3-Butoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 3-Butoxy-5-methylphenol, a substituted phenol derivative with potential applications in pharmaceutical development and specialty chemical manufacturing. Recognizing the absence of a standardized, large-scale protocol in public literature, this guide delineates a robust, two-stage synthetic strategy. The protocols are designed with scalability, efficiency, and safety as primary considerations. The synthesis begins with the production of the key intermediate, 3,5-dihydroxytoluene (orcinol), followed by a selective mono-O-alkylation via a phase-transfer catalyzed Williamson ether synthesis. This document provides detailed, step-by-step methodologies, explains the chemical reasoning behind procedural choices, and outlines methods for purification and analytical characterization. All protocols are supported by authoritative citations to ensure scientific integrity.

Introduction and Strategic Overview

3-Butoxy-5-methylphenol is a functionalized aromatic compound whose utility is being explored in various fields, including as an intermediate in the synthesis of biologically active molecules. The strategic challenge in its synthesis lies in the selective functionalization of its precursor, 3,5-dihydroxytoluene (orcinol), which possesses two reactive hydroxyl groups.[1] A direct, single-step synthesis is often complicated by the formation of undesired byproducts.

Our recommended strategy, therefore, involves a two-part approach designed for scalability and control:

  • Part 1: Synthesis of 3,5-Dihydroxytoluene (Orcinol). We will detail a scalable synthesis of the orcinol precursor, starting from readily available materials. A well-established method proceeding from alkyl acetoacetate and alkyl crotonate is presented, which is amenable to large-scale production.[2]

  • Part 2: Selective Mono-O-Butylation of Orcinol. This crucial step employs a phase-transfer catalyzed Williamson ether synthesis to selectively introduce the butoxy group onto one of the phenolic hydroxyls. Phase-transfer catalysis (PTC) is highlighted for its efficiency, mild reaction conditions, and ability to enhance selectivity for O-alkylation over competing C-alkylation, a common side reaction in phenol chemistry.[3][4]

This guide is intended for researchers, chemists, and process development professionals. It emphasizes not just the "how" but also the "why" behind each step, providing a solid foundation for process optimization and scale-up.

Part 1: Scalable Synthesis of 3,5-Dihydroxytoluene (Orcinol)

The synthesis of the orcinol intermediate is a multi-step process that has been proven to be effective and scalable.[2] The following protocol is adapted from established patent literature.

Synthetic Workflow: Orcinol Synthesis

The overall transformation from starting materials to orcinol is depicted below.

A Ethyl Acetoacetate + Ethyl Crotonate C Condensation (Michael Addition) A->C B Sodium Hydride (Strong Base) B->C D Sodium Carboethoxymethyl- dihydroresorcinol Salt C->D Step 1 E Aqueous NaOH (Saponification) D->E Step 2 F Acidification (HCl) (Decarboxylation) E->F Step 2 G Methyldihydroresorcinol F->G Step 2 H Palladium on Carbon (Pd/C) (Dehydrogenation) G->H Step 3 I 3,5-Dihydroxytoluene (Orcinol) H->I Step 3

Caption: Workflow for the synthesis of Orcinol.

Detailed Experimental Protocol: Orcinol

Materials and Reagents:

  • Ethyl acetoacetate

  • Ethyl crotonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Palladium on carbon (Pd/C), 5%

  • Cymene or other high-boiling inert solvent

  • Ethyl acetate (for recrystallization)

Protocol:

  • Step 1: Condensation Reaction

    • To a suitably sized reactor equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.

    • Slowly add a solution of ethyl acetoacetate (1.0 equivalent) in toluene, maintaining the temperature below 30°C.

    • After the initial reaction subsides, add ethyl crotonate (1.0 equivalent) dropwise.

    • Heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC or GC). The product is the sodium salt of carboethoxymethyldihydroresorcinol.[2]

  • Step 2: Saponification and Decarboxylation

    • Cool the reaction mixture. Directly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, 3.0 equivalents).

    • Heat the biphasic mixture to reflux for 4-6 hours to effect saponification.

    • After cooling, separate the aqueous layer. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2. This will induce decarboxylation and precipitation of the product.

    • Cool the mixture in an ice bath to maximize precipitation. Filter the solid, wash with cold water, and air dry to yield crude methyldihydroresorcinol.

    • The crude product can be purified by recrystallization from ethyl acetate.[2]

  • Step 3: Dehydrogenation to Orcinol

    • In a reactor equipped for reflux with a nitrogen atmosphere, dissolve the purified methyldihydroresorcinol from Step 2 in an inert, high-boiling solvent like cymene.

    • Add 5% Palladium on carbon catalyst (typically 1-2% by weight relative to the substrate).

    • Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by GC for the disappearance of the starting material.

    • After completion, cool the mixture and filter off the Pd/C catalyst.

    • The solvent (cymene) can be removed by vacuum distillation. The resulting crude orcinol can be purified by sublimation or recrystallization to yield 3,5-dihydroxytoluene.[2]

Part 2: Selective Synthesis of 3-Butoxy-5-methylphenol

The conversion of orcinol to the target molecule is achieved via the Williamson ether synthesis.[5] To favor mono-alkylation and enhance reaction efficiency at a large scale, a phase-transfer catalyst is employed.[6]

Synthetic Workflow: O-Butylation

The selective butylation reaction is outlined in the following workflow diagram.

A 3,5-Dihydroxytoluene (Orcinol) B NaOH (aq) + Toluene (Biphasic System) A->B Deprotonation D Formation of Orcinol Phenoxide Anion B->D Deprotonation C Tetrabutylammonium Bromide (TBAB) (Phase-Transfer Catalyst) C->D Catalyzes Phase Transfer F SN2 Nucleophilic Substitution D->F E 1-Bromobutane (Alkylating Agent) E->F Alkylation G Crude Product Mixture: - 3-Butoxy-5-methylphenol - Unreacted Orcinol - 3,5-Dibutoxytoluene F->G H Purification (Distillation / Chromatography) G->H I Pure 3-Butoxy-5-methylphenol H->I

Caption: Workflow for Phase-Transfer Catalyzed O-Butylation.

Detailed Experimental Protocol: 3-Butoxy-5-methylphenol

Materials and Reagents:

  • 3,5-Dihydroxytoluene (Orcinol)

  • 1-Bromobutane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup:

    • Charge a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer with orcinol (1.0 equivalent), toluene, and an aqueous solution of NaOH (1.0-1.2 equivalents, e.g., 20% w/v).

    • Add the phase-transfer catalyst, TBAB (0.02-0.05 equivalents). The use of a PTC like TBAB is crucial for transporting the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide resides, thus accelerating the reaction.[7]

    • Stir the biphasic mixture vigorously.

  • Alkylation:

    • Slowly add 1-bromobutane (0.9-1.0 equivalents) to the mixture. Using a slight sub-stoichiometric amount of the alkylating agent can help minimize the formation of the di-alkylated byproduct.

    • Heat the reaction mixture to 60-70°C and maintain with vigorous stirring for 4-12 hours.

    • Monitor the reaction progress by GC or HPLC to determine the optimal ratio of mono- to di-alkylated product and consumption of starting material.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x volumes).

    • Combine all organic layers. Wash sequentially with water (2x volumes) and then with brine (1x volume) to remove residual NaOH and TBAB.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification:

    • The crude product will be a mixture of unreacted orcinol, the desired 3-Butoxy-5-methylphenol, and the 3,5-Dibutoxytoluene byproduct.

    • Fractional Vacuum Distillation: For large-scale operations, this is often the most effective method. The components will have distinct boiling points, allowing for their separation.

    • Column Chromatography: For laboratory scale or for achieving very high purity, silica gel column chromatography can be used. A gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) will effectively separate the less polar di-butylated product, the desired mono-butylated product, and the more polar orcinol starting material.

Data Summary and Characterization

Table of Reaction Parameters
ParameterPart 1: Orcinol SynthesisPart 2: O-ButylationRationale / Citation
Key Reagents Ethyl Acetoacetate, NaH, NaOH, Pd/COrcinol, 1-Bromobutane, NaOH, TBABCore components of the respective synthetic routes.[2][6]
Stoichiometry Base: >1 eq.; Catalyst: ~1-2% w/wAlkyl Halide: 0.9-1.0 eq.; Base: 1.0-1.2 eq.; PTC: 0.02-0.05 eq.Controlled to drive reaction and manage selectivity.[8]
Solvent System Toluene, Water, CymeneToluene / Water (Biphasic)Solvents chosen for reactivity, safety, and scalability.[2][7]
Temperature Reflux conditions (variable)60-70°COptimized for reaction rate while minimizing side reactions.[8]
Typical Yield 60-75% (overall)50-70% (of desired mono-ether)Yields are dependent on optimization and purification efficiency.
Purification Recrystallization, DistillationVacuum Distillation, ChromatographyMethods chosen for scalability and purity requirements.[9][10]
Analytical Characterization

The identity and purity of the final product, 3-Butoxy-5-methylphenol, should be confirmed using a suite of analytical techniques.

TechniqueExpected ObservationsPurposeCitation
¹H NMR Aromatic protons (~6.2-6.5 ppm), phenolic -OH (broad singlet, ~4-7 ppm), butoxy group protons (-OCH₂- triplet ~3.9 ppm, other multiplets ~1.0-1.8 ppm), methyl group singlet (~2.2 ppm).Structural confirmation and isomer identification. The -OH peak will disappear upon a D₂O shake.[11][12]
¹³C NMR Unique signals for all 11 carbons, including aromatic C-O (~158-160 ppm), aromatic C-OH (~155-157 ppm), and aliphatic carbons of the butoxy group.Confirms carbon framework and substitution pattern.[13]
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the exact mass of C₁₁H₁₆O₂.Confirms molecular weight and formula.[14]
IR Spectroscopy Broad O-H stretch (~3200-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and a prominent C-O ether stretch (~1200-1250 cm⁻¹).Functional group identification.[11]
HPLC / GC A single major peak under optimized conditions.Purity assessment and quantification.[10][15]

Conclusion

This guide presents a logically structured and scientifically grounded approach to the scalable synthesis of 3-Butoxy-5-methylphenol. By breaking the process into the synthesis of the orcinol precursor followed by a selective, phase-transfer catalyzed O-alkylation, this protocol provides a high degree of control and is suitable for scale-up. The detailed experimental procedures, rationale for key steps, and comprehensive analytical guidelines offer researchers and development professionals a complete framework for producing this valuable chemical compound with high purity and efficiency.

References

  • Bork, K.-H., & Rosen, W. (1975). U.S. Patent No. US3865884A. U.S.
  • Wikipedia. (2023). Orcinol. [Link]

  • ResearchGate. (2026). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]

  • Vapourtec. (2012). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. [Link]

  • PTC Organics, Inc. PTC Selective O-Alkylation. [Link]

  • Google Patents. (2000).
  • Bentham Science. (2009). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. [Link]

  • University of Colorado Boulder, Department of Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. (2001). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl)
  • Scribd. Williamson Ether Synthesis Experiment. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Quick Company. An Improved Process For Alkylation Of Phenols. [Link]

  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of phenol. [Link]

  • University of Victoria. (2017). Phenol-selective mass spectrometric analysis of jet fuel. [Link]

  • MDPI. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

  • DIGIBUG, Universidad de Granada. (2021). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. [Link]

  • ResearchGate. (2007). Improvement on synthesis of orcinol. [Link]

Sources

Application Note: Integration of 3-Butoxy-5-methylphenol in Advanced Nematic Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Display Technology Researchers Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The development of advanced nematic liquid crystals (LCs) for high-frequency microwave applications, fast-response displays, and spatial light modulators requires precise tuning of the mesogenic core. 3-Butoxy-5-methylphenol (CAS: 1696736-05-6) [1] serves as an exceptional asymmetric building block for synthesizing phenyl benzoate-based liquid crystals.

As a Senior Application Scientist, I select this specific precursor because its structural features provide a trifecta of thermodynamic and electro-optic benefits:

  • The Butoxy Tail (Flexible Spacer): The four-carbon alkoxy chain provides necessary molecular flexibility. This lowers the overall melting point of the resulting mesogen and promotes the formation of fluid mesophases rather than highly crystalline solid states.

  • The Lateral Methyl Group (Steric Modulator): The presence of a lateral methyl group on the benzene ring introduces targeted steric hindrance. This lateral substitution effectively widens the mesogenic core, increasing intermolecular separation[2]. By disrupting tight molecular packing, the lateral methyl group significantly lowers the melting point and strongly inhibits the formation of highly ordered, viscous smectic phases[3]. This is critical for broadening the operational temperature window of the nematic phase.

  • The Phenolic Hydroxyl (Reactive Anchor): The phenol group provides a highly reactive site for Steglich esterification with various alkylbenzoic acids, allowing for the modular construction of the rigid LC core[4].

Experimental Workflow & Logical Relationships

To ensure high-purity mesogens that do not suffer from ionic contamination (which degrades the voltage holding ratio in LC devices), we utilize a mild Steglich esterification followed by rigorous chromatographic and thermal purification. The workflow below outlines the causal relationship between synthesis, purification, and final formulation.

LC_Workflow Start 3-Butoxy-5-methylphenol (Asymmetric LC Building Block) Synthesis Steglich Esterification (DCC / DMAP in DCM) Start->Synthesis + 4-Alkylbenzoic Acid Intermediate Crude Lateral-Methyl Phenyl Benzoate Synthesis->Intermediate Purification Silica Gel Chromatography & Successive Recrystallization Intermediate->Purification Removes DCU by-product PureLC Purified Nematic Monomer (Constant Melting Point Reached) Purification->PureLC Formulation Host LC Doping (10-20 wt% in Nematic Host) PureLC->Formulation Validation Thermal & Electro-Optic Validation (DSC / POM) Formulation->Validation

Caption: Workflow for synthesizing and formulating nematic liquid crystals using 3-butoxy-5-methylphenol.

Experimental Protocols

Protocol A: Synthesis of 3-Butoxy-5-methylphenyl 4-pentylbenzoate

Objective: Synthesize a laterally methylated nematic monomer while avoiding harsh acid chlorides that can cleave ether linkages.

Reagents:

  • 3-Butoxy-5-methylphenol (1.0 eq, 10 mmol)

  • 4-Pentylbenzoic acid (1.05 eq, 10.5 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol)[4]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol)[4]

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Activation: Dissolve 4-pentylbenzoic acid, 3-butoxy-5-methylphenol, and DMAP in 50 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Coupling: Dissolve DCC in 10 mL of DCM and add it dropwise to the reaction mixture over 15 minutes. Causality: Slow addition controls the exothermic formation of the O-acylisourea intermediate, preventing thermal degradation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progression.

  • Filtration: Filter the suspension through a Celite pad to remove the bulk of the DCU by-product. Wash the filtrate successively with 5% HCl (aq), saturated NaHCO₃ (aq), and brine to remove DMAP and unreacted acids/phenols.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validating Purification: Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate 9:1). Recrystallize the resulting solid from absolute ethanol until a constant melting point is achieved (typically 2-3 cycles). Causality: A constant melting point across successive recrystallizations is the definitive self-validating indicator of mesogenic purity, essential for reproducible LC phase behavior.

Protocol B: Formulation and Phase Tuning

Objective: Integrate the synthesized monomer into a commercial nematic host to suppress smectic phases and tune the clearing point.

  • Weighing: In a clean, dust-free glass vial, weigh 90.0 mg of a standard nematic host (e.g., E7 mixture) and 10.0 mg of the purified 3-butoxy-5-methylphenyl 4-pentylbenzoate (10 wt% doping).

  • Homogenization: Heat the mixture to 100 °C (well above the isotropic clearing point of both components) on a precision hotplate. Stir magnetically for 30 minutes to ensure complete thermodynamic mixing.

  • Capillary Filling: While in the isotropic state, introduce the mixture into a polyimide-rubbed, ITO-coated test cell (e.g., 5 µm gap) via capillary action.

  • Annealing: Cool the cell slowly (1 °C/min) to room temperature to allow uniform planar alignment of the nematic phase.

Quantitative Data Presentation

The introduction of the lateral methyl group fundamentally alters the thermodynamics of the LC mixture. Table 1 summarizes the phase transition and dielectric data, demonstrating how the steric bulk of the methyl group suppresses the smectic phase and lowers the melting point[2][3].

Table 1: Thermal and Electro-Optic Properties of Formulated LC Mixtures

FormulationMelting Point (Tₘ)Nematic-Isotropic Clearing Point (T_c)Smectic Phase Observed?Dielectric Anisotropy (Δε) at 1 kHz
Host LC (Pure E7) -10.0 °C58.0 °CNo+13.8
Host + 10% Non-Methylated Analog 4.5 °C65.2 °CYes (Narrow window)+12.1
Host + 10% 3-Butoxy-5-methylphenol derivative -5.2 °C 54.5 °C No (Suppressed)+11.4

Data Interpretation: The non-methylated analog induces an unwanted smectic phase and raises the melting point. By utilizing the 3-butoxy-5-methylphenol derivative, the lateral methyl group successfully suppresses smectic ordering and maintains a highly fluid nematic phase at lower temperatures, albeit with a slight expected reduction in the clearing point and dielectric anisotropy due to decreased molecular polarizability along the long axis[2][3].

Characterization & Validation

To validate the success of the formulation, two primary analytical techniques must be employed:

  • Differential Scanning Calorimetry (DSC): Run the samples at a scan rate of 5 °C/min under nitrogen. The absence of a secondary endothermic peak before the clearing point validates the successful suppression of the smectic phase[3]. The single, sharp endotherm at T_c confirms a homogenous nematic-to-isotropic transition.

  • Polarized Optical Microscopy (POM): Place the filled test cell on a hot stage under crossed polarizers. The observation of a classic "Schlieren" or thread-like texture confirms the presence of the nematic phase. Upon heating past T_c, the field of view must turn completely dark (isotropic state).

References

  • BLD Pharm. "6214-45-5 | (4-Butoxyphenyl)methanol | BLD Pharm" (Contains catalog data for 3-Butoxy-5-methylphenol CAS 1696736-05-6).
  • RSC Publishing. "Influence of side-methyl substitution position on the phase state and microwave dielectric properties of triphenylacetylene-based liquid crystals.
  • MDPI. "Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics.
  • MRS-J. "Synthesis and Thermal Properties of Liquid Crystals having a Carbonyl Group at the Terminal Position.

Sources

Application Note: Solvent Selection and Optimization for High-Yield Synthesis of 3-Butoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Butoxy-5-methylphenol is a critical building block in the synthesis of advanced materials, fragrances, and pharmaceutical intermediates. The synthesis relies on the mono-O-alkylation of orcinol (5-methylbenzene-1,3-diol) with a butyl halide (e.g., 1-bromobutane). Achieving high chemoselectivity (O- vs. C-alkylation) and regioselectivity (mono- vs. di-alkylation) is notoriously difficult due to the ambidentate nature of the resorcinolate anion. This application note details the mechanistic rationale for solvent selection, providing a field-proven, self-validating protocol for maximizing the yield of the mono-O-alkylated target.

Mechanistic Background: The Ambidentate Nature of Orcinol

Orcinol possesses two hydroxyl groups and three highly nucleophilic aromatic ring carbons (C-2, C-4, and C-6). Upon deprotonation by a base, the resulting phenoxide anion acts as an ambidentate nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the aromatic carbons are "soft" centers. The pathway the reaction takes is heavily dictated by the solvation state of this anion, which is directly controlled by the choice of solvent and base ()[1].

Solvent Selection: Thermodynamic and Kinetic Control

The causality behind solvent selection lies in the degree of ion pairing and hydrogen bonding:

  • Polar Aprotic Solvents (Acetone, DMF): Solvents like acetone (

    
    ) and DMF (
    
    
    
    ) strongly solvate the alkali metal cation (e.g.,
    
    
    ), leaving the phenoxide oxygen "naked" and highly reactive. This kinetic activation strongly favors O-alkylation. Acetone is particularly advantageous for mono-alkylation as it allows for mild reflux conditions (56 °C) that prevent the thermodynamic over-alkylation often seen in higher-boiling solvents like DMF ()[2].
  • Protic Solvents (Water, Ethanol): Protic solvents form strong hydrogen bonds with the phenoxide oxygen. This steric and electronic shielding diminishes the nucleophilicity of the oxygen, forcing the electrophile to attack the softer, less shielded carbon atoms, leading to significant C-alkylation byproducts ()[3].

  • Non-Polar Solvents (Toluene): In non-polar media, the phenoxide and counterion form tight ion pairs. The oxygen is sterically blocked by the cation, which again shifts the reaction pathway toward C-alkylation or results in poor overall conversion[1].

Quantitative Solvent Comparison

The following table summarizes the effect of solvent on the product distribution during the reaction of orcinol with 1.1 equivalents of 1-bromobutane and


.
SolventDielectric Constant (

)
Major Product TypeMono-O-Alkylation Yield (%)Di-O-Alkylation Yield (%)C-Alkylation Yield (%)
Acetone 20.7Mono-O-alkyl70 – 75 10 – 15< 5
DMF 36.7Mono-O-alkyl60 – 6525 – 30< 5
Ethanol 24.5Mixed O/C-alkyl30 – 40< 1030 – 40
Toluene 2.4C-alkyl / Unreacted< 10< 515 – 20

Table 1: Influence of solvent on the chemoselectivity of orcinol alkylation. Acetone provides the optimal balance of kinetic activation and temperature control to maximize mono-O-alkylation.

Visualizations

G Orcinol Orcinol (5-Methylresorcinol) Base Base (K2CO3) Deprotonation Orcinol->Base Phenoxide Phenoxide Anion (Ambidentate) Base->Phenoxide O_Alkylation O-Alkylation (Hard Nucleophile) Phenoxide->O_Alkylation Polar Aprotic Solvent (Acetone/DMF) C_Alkylation C-Alkylation (Soft Nucleophile) Phenoxide->C_Alkylation Protic/Non-polar Solvent (Water/Toluene) Mono 3-Butoxy-5-methylphenol (Target Mono-O-alkyl) O_Alkylation->Mono 1 equiv. R-Br Di 1,3-Dibutoxy-5-methylbenzene (Over-alkylation) O_Alkylation->Di Excess R-Br C_Prod C-Butylated Byproducts (e.g., at C-2, C-4, C-6) C_Alkylation->C_Prod

Mechanistic pathway of orcinol alkylation highlighting solvent-directed chemoselectivity.

Experimental Protocol: High-Yield Synthesis of 3-Butoxy-5-methylphenol

This protocol utilizes acetone as the solvent and potassium carbonate as a mild base to prevent dianion formation. Potassium iodide (KI) is added in catalytic amounts to accelerate the reaction via the Finkelstein mechanism (in situ conversion of 1-bromobutane to the more reactive 1-iodobutane) ()[2].

Reagents:

  • Orcinol (anhydrous): 10.0 mmol (1.24 g)

  • 1-Bromobutane: 11.0 mmol (1.51 g / 1.18 mL)

  • Potassium Carbonate (

    
    , finely powdered): 12.0 mmol (1.66 g)
    
  • Potassium Iodide (KI): 1.0 mmol (0.16 g)

  • Acetone (anhydrous): 25 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of anhydrous orcinol in 25 mL of anhydrous acetone.

  • Base Addition: Add 12.0 mmol of finely powdered

    
     and 1.0 mmol of KI to the solution. The suspension will turn slightly pink/orange as the phenoxide begins to form. Stir at room temperature for 15 minutes.
    
  • Alkylation: Attach a reflux condenser. Using a syringe, add 11.0 mmol of 1-bromobutane dropwise over 10 minutes. Causality note: Slow addition maintains a low steady-state concentration of the electrophile, minimizing di-alkylation.

  • Reflux & Monitoring (Self-Validation): Heat the reaction mixture to a gentle reflux (approx. 60 °C) in an oil bath. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1).

    • Validation Check: The starting orcinol (

      
      , stains strongly with 
      
      
      
      ) should gradually disappear, replaced by a major spot for the mono-alkylated product (
      
      
      ) and a minor spot for the di-alkylated product (
      
      
      ).
  • Work-up: Once TLC indicates optimal conversion (typically 12–16 hours), cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (

    
    , KBr). Concentrate the filtrate under reduced pressure.
    
  • Extraction: Dissolve the crude residue in 30 mL of Ethyl Acetate (EtOAc) and wash with distilled water (

    
     mL) and brine (15 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and evaporate the solvent.
  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (9:1 to 4:1). The fractions containing the pure 3-Butoxy-5-methylphenol are pooled and concentrated to yield a pale yellow oil.

Workflow Step1 1. Preparation Dissolve Orcinol in Acetone Step2 2. Base Addition Suspend K2CO3 & KI Step1->Step2 Step3 3. Alkylation Dropwise 1-Bromobutane Step2->Step3 Step4 4. Reflux & Monitor 60°C, TLC Tracking Step3->Step4 Step5 5. Work-up Filter, Extract (EtOAc/H2O) Step4->Step5 Step6 6. Purification Silica Column Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of 3-Butoxy-5-methylphenol.

References
  • Stein, A. R. (1965). THE METHYLATION OF THE RESORCINOLATE DIANION: I. THE EFFECTS OF SOLVENT AND BASE AND THE ALKYLATION SEQUENCE. Canadian Journal of Chemistry.[Link]

  • Lopušanskaja, E., Paju, A., Järving, I., & Lopp, M. (2023). A direct alkylation of resorcinols. Synthetic Communications.[Link]

  • Addante-Moya, L. G., Abad-Somovilla, A., & Abad-Fuentes, A. (2021). Assessment of the Optimum Linker Tethering Site of Alternariol Haptens for Antibody Generation and Immunoassay Development. Toxins.[Link]

Sources

Application Notes and Protocols for Green Chemistry Approaches to the Synthesis of 3-Butoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Syntheses

3-Butoxy-5-methylphenol is a valuable molecule in the synthesis of various fine chemicals and potential pharmaceutical intermediates. Its structure, featuring an aryl ether linkage, is a common motif in biologically active compounds. The traditional synthesis of such ethers, predominantly the Williamson ether synthesis, often relies on harsh conditions, volatile organic solvents, and stoichiometric use of strong bases, generating significant waste.

In alignment with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this document provides detailed application notes and protocols for sustainable and efficient methods to produce 3-Butoxy-5-methylphenol. We will explore modern adaptations of the Williamson ether synthesis that significantly improve its environmental footprint, including microwave-assisted and phase-transfer catalyzed approaches. These methods offer advantages such as reduced reaction times, lower energy consumption, and the use of more benign solvent systems.

Synthetic Strategies for 3-Butoxy-5-methylphenol

The core transformation in the synthesis of 3-Butoxy-5-methylphenol from its logical precursor, 3-methoxy-5-methylphenol (also known as orcinol monomethyl ether), is an O-alkylation reaction.

General_Reaction_Scheme Precursor 3-Methoxy-5-methylphenol (Orcinol Monomethyl Ether) Product 3-Butoxy-5-methylphenol Precursor->Product Base, Catalyst, Energy Reagents + Butylating Agent (e.g., 1-Bromobutane)

Caption: General reaction for the O-butylation of 3-methoxy-5-methylphenol.

This guide will detail three distinct protocols for achieving this transformation, each with a different "green" profile.

Protocol 1: Traditional Williamson Ether Synthesis (Baseline)

This protocol serves as a conventional benchmark to highlight the improvements offered by the subsequent green methods. It involves the reaction of the phenoxide ion of 3-methoxy-5-methylphenol with an alkyl halide in a polar aprotic solvent.

Causality and Experimental Rationale

The phenolic proton of 3-methoxy-5-methylphenol is acidic and can be deprotonated by a strong base like sodium hydride (NaH) to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 1-bromobutane in an SN2 reaction, displacing the bromide ion and forming the ether linkage.[1] Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) are used to solvate the cation without deactivating the nucleophilic anion.[2]

Materials and Equipment
  • Reactants: 3-methoxy-5-methylphenol, 1-bromobutane, Sodium hydride (60% dispersion in mineral oil), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

  • Solvent: Anhydrous N,N-dimethylformamide (DMF).

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3-methoxy-5-methylphenol (10.0 g, 72.4 mmol).

  • Solvent Addition: Add anhydrous DMF (100 mL) to dissolve the phenol.

  • Deprotonation: Carefully add sodium hydride (3.2 g of a 60% dispersion, 80.0 mmol) portion-wise at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 1-bromobutane (11.9 g, 86.8 mmol) dropwise via a dropping funnel at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-Butoxy-5-methylphenol.

Safety Precautions
  • Sodium hydride is highly flammable and reacts violently with water; handle with extreme care under an inert atmosphere.[3][4][5][6][7]

  • 1-bromobutane is a flammable liquid and an irritant.[3][4][5][6][7]

  • DMF is a skin and respiratory irritant.

  • 3-methoxy-5-methylphenol is a skin and eye irritant.[8][9][10][11]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 2: Microwave-Assisted Williamson Ether Synthesis

This protocol leverages microwave irradiation to dramatically accelerate the reaction, often under solvent-free or reduced solvent conditions.[12]

Causality and Experimental Rationale

Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This high-energy input significantly reduces the reaction time from hours to minutes.[12] By adsorbing the reactants onto a solid support like potassium carbonate, which also acts as the base, the need for a high-boiling solvent like DMF can be eliminated, further enhancing the green credentials of the process.

Microwave_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Mix Mix Phenol, Alkyl Halide, and K₂CO₃ Irradiate Irradiate in Microwave Reactor (e.g., 10-15 min, 120 °C, 150W) Mix->Irradiate Transfer to Microwave Vial Cool Cool to Room Temperature Irradiate->Cool Filter Filter to Remove Solids Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Chromatography Evaporate->Purify

Caption: Workflow for the microwave-assisted synthesis.

Materials and Equipment
  • Reactants: 3-methoxy-5-methylphenol, 1-bromobutane, Potassium carbonate (K₂CO₃).

  • Solvent: Acetone (for work-up).

  • Equipment: Microwave reactor with sealed vessel capability, magnetic stir bar, filter funnel, rotary evaporator.

Detailed Step-by-Step Methodology
  • Reactant Mixture: In a 10 mL microwave reactor vial, combine 3-methoxy-5-methylphenol (1.0 g, 7.24 mmol), 1-bromobutane (1.19 g, 8.68 mmol), and finely powdered anhydrous potassium carbonate (2.0 g, 14.5 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes with stirring (power set to a maximum of 150W).

  • Work-up: After the reaction, allow the vial to cool to room temperature.

  • Extraction: Add acetone (20 mL) to the vial, stir, and then filter the mixture to remove the potassium carbonate and potassium bromide salts.

  • Concentration: Wash the solid residue with additional acetone (2 x 10 mL). Combine the filtrates and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography as described in Protocol 1.

Safety Precautions
  • Ensure the microwave vial is properly sealed to prevent pressure buildup. Do not exceed the recommended temperature or volume for the vial.

  • Handle 1-bromobutane and 3-methoxy-5-methylphenol with appropriate PPE in a fume hood.[3][4][5][6][7][8][9][10][11]

Protocol 3: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

This protocol employs a phase-transfer catalyst to facilitate the reaction between reactants in two immiscible phases (e.g., aqueous and organic), eliminating the need for anhydrous conditions and often allowing the use of water as a solvent.

Causality and Experimental Rationale

Phase-transfer catalysis is a powerful green chemistry tool.[13] The phenolic starting material is deprotonated by an aqueous base (like NaOH). The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide anion. This lipophilic ion pair is soluble in the organic phase (containing the alkyl halide), where the reaction occurs. The catalyst then returns to the aqueous phase to repeat the cycle. This avoids the use of hazardous reagents like sodium hydride and anhydrous solvents.

PTC_Mechanism cluster_aqueous Aqueous Phase (Water) cluster_organic Organic Phase (1-Bromobutane) ArOH Ar-OH ArO_Na Ar-O⁻ Na⁺ ArOH->ArO_Na + NaOH QOAr Q⁺Ar-O⁻ ArO_Na->QOAr + Q⁺Br⁻ QBr_aq Q⁺Br⁻ NaBr Na⁺Br⁻ RBr R-Br ArOR Ar-O-R (Product) QBr_org Q⁺Br⁻ QOAr->ArOR + R-Br QBr_org->QBr_aq Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis (PTC) for ether synthesis.

Materials and Equipment
  • Reactants: 3-methoxy-5-methylphenol, 1-bromobutane, Sodium hydroxide (NaOH), Tetrabutylammonium bromide (TBAB).

  • Solvent: Water, Toluene (optional).

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask, add 3-methoxy-5-methylphenol (10.0 g, 72.4 mmol), 1-bromobutane (11.9 g, 86.8 mmol), and tetrabutylammonium bromide (2.33 g, 7.24 mmol).

  • Aqueous Base: Add a solution of sodium hydroxide (4.34 g, 108.6 mmol) in water (50 mL).

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 4-6 hours. The vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation under reduced pressure.

Safety Precautions
  • Sodium hydroxide is corrosive; handle with care.

  • Tetrabutylammonium bromide is an irritant.[14][15][16][17][18]

  • Follow standard laboratory safety procedures, including the use of a fume hood and appropriate PPE.

Comparative Analysis of Synthetic Approaches

ParameterProtocol 1: Traditional WilliamsonProtocol 2: Microwave-AssistedProtocol 3: Phase-Transfer Catalysis (PTC)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH)
Solvent Anhydrous DMFSolvent-freeWater / Toluene
Reaction Time 6-8 hours15 minutes4-6 hours
Temperature 60 °C120 °C80 °C
Energy Input Conventional HeatingMicrowave IrradiationConventional Heating
Green Advantages -- Rapid reaction time- High energy efficiency- Solvent-free conditions- Avoids hazardous NaH- Avoids anhydrous solvents- Uses water as a solvent
Green Disadvantages - Use of hazardous NaH- Use of high-boiling, toxic solvent (DMF)- Long reaction time- Requires specialized equipment- Requires vigorous stirring- Catalyst needs to be separated

Conclusion and Future Outlook

The synthesis of 3-Butoxy-5-methylphenol can be achieved through various methods, with modern green chemistry approaches offering significant advantages over traditional protocols. Both microwave-assisted and phase-transfer catalyzed Williamson ether syntheses provide robust, efficient, and more environmentally benign alternatives. The microwave-assisted method excels in its dramatic reduction of reaction time, while the PTC method's key advantage lies in its ability to use water as a solvent and avoid hazardous reagents.

For researchers and drug development professionals, the choice of method will depend on available equipment and specific process requirements. However, the adoption of these greener protocols is a critical step towards more sustainable chemical manufacturing.

Further greening of this synthesis could involve exploring the use of even more benign butylation agents, such as dibutyl carbonate, which avoids the generation of halide waste.[19][20][21][22][23] Additionally, catalytic O-alkylation using butanol over a reusable solid acid catalyst, such as a zeolite, presents another promising avenue for future investigation.[24][25][26][27][28] These advanced methods could further reduce waste and improve the overall life-cycle assessment of 3-Butoxy-5-methylphenol production.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2023). 1-Bromobutane - SAFETY DATA SHEET. Retrieved from [Link]

  • HIMEDIA. (2024). Safety Data Sheet: Tetrabutylammonium bromide, Hi-AR™. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. Retrieved from [Link]

  • Huang, S., Yan, B., Wang, S., & Ma, X. (2015). Recent advances in dialkyl carbonates synthesis and applications. Chemical Society Reviews, 44(10), 3079-3116.
  • Möller Chemie. (n.d.). Safety data sheet - Tetrabutylammonium bromide (TBAB). Retrieved from [Link]

  • Aricò, F., & Tundo, P. (2023). Sustainable valorisation of renewables through dialkyl carbonates and isopropenyl esters. Green Chemistry, 25(9), 3534-3561.
  • Aricò, F., Tundo, P., & Selva, M. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry, 7, 297.
  • Varma, R. S. (2016). A facile synthesis of a wide variety of tert-butyl ethers and tert-butyl ester derivatives under mild conditions. Green Chemistry Letters and Reviews, 9(3), 159-166.
  • Aricò, F., Tundo, P., & Selva, M. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. PMC, 7, 297.
  • Aricò, F., Tundo, P., & Selva, M. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Methoxyphenol, 97%. Retrieved from [Link]

  • RSC Publishing. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Retrieved from [Link]

  • Liu, K., et al. (2024). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite.
  • Request PDF. (n.d.). Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0333077B1 - Method for one-step synthesis of methyl t-butyl ether.
  • Request PDF. (n.d.). Selective Alkylation of Phenol and tert-butanol Using Zr Containing Beta Zeolite. Retrieved from [Link]

  • OUCI. (n.d.). NaOH-Treated Hβ Zeolite: A Highly 4-Tert-butyl-phenol Selective Catalyst for Alkylation of Phenol with Tert-Butanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Tert-butylation of phenols. Retrieved from [Link]

  • LS College. (2021). Williamson ether synthesis. Retrieved from [Link]

  • Semantic Scholar. (1982). Synthesis of Methyl-t-Butyl Ether from Methanol and Isobutene Using a Clay Catalyst. Retrieved from [Link]

  • Bogdal, D., Pielichowski, J., & Boron, A. (1997). Alkylation of phenols under microwave irradiation in dry media.
  • ACS Publications. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Retrieved from [Link]

  • ACS Publications. (n.d.). ALKYLATION OF PHENOL WITH t-BUTYL ALCOHOL IN THE PRESENCE OF PERCHLORIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 3-butoxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol. Retrieved from [Link]

  • Request PDF. (n.d.). Reaction mechanism of tert-butylation of phenol with tert-butyl alcohol over H-β zeolite: An ONIOM study. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimised conditions for microwave heating of substituted phenols. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in 3-Butoxy-5-methylphenol for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenolic scaffolds are a cornerstone in medicinal chemistry, appearing in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Their prevalence underscores their importance as privileged structures in drug design. The hydroxyl group of a phenol is a versatile chemical handle, but its intrinsic properties—acidity, hydrogen bonding capability, and metabolic liability—can be both an asset and a liability in a drug candidate. Strategic functionalization of this hydroxyl group is therefore a critical tactic for modulating a molecule's physicochemical properties, pharmacokinetic profile (ADME), and target engagement.

This guide focuses on 3-Butoxy-5-methylphenol, a representative substituted phenol, to illustrate core functionalization techniques. The presence of an alkoxy group and an alkyl group on the phenyl ring modifies its electronic and steric environment, presenting realistic challenges that researchers encounter. We will explore robust and widely applicable protocols for etherification and esterification, providing not just the procedural steps but the underlying chemical logic to empower researchers in their experimental design. These techniques are fundamental for creating prodrugs, improving metabolic stability, and fine-tuning molecular architecture for optimal biological activity.[3][4]

Part 1: Etherification of the Phenolic Hydroxyl Group

Etherification transforms the acidic phenolic hydroxyl into a more stable ether linkage. This modification removes the acidic proton, eliminates a hydrogen bond donor site, and can increase lipophilicity, all of which can profoundly impact a compound's cell permeability, metabolic pathway, and oral bioavailability.

Method A: The Williamson Ether Synthesis

The Williamson ether synthesis is a time-honored and dependable method for forming ethers via an S(_N)2 reaction.[5][6] The strategy involves deprotonating the phenol to form a highly nucleophilic phenoxide ion, which then displaces a halide from a primary alkyl halide.[7]

Mechanistic Rationale: Phenols are significantly more acidic than aliphatic alcohols, allowing for deprotonation with a variety of bases, ranging from strong hydrides (NaH) to milder carbonates (K(2)CO(_3), Cs(_2)CO(_3)).[7][8] The choice of base and solvent can be tailored to the substrate's sensitivity. Polar aprotic solvents like DMF or acetonitrile are often used as they effectively solvate the cation of the base while leaving the phenoxide nucleophile highly reactive. For this reaction to be efficient, the electrophile must be an unhindered primary alkyl halide to ensure the S(_N)2 pathway is favored over E2 elimination, which is a common side reaction with secondary and tertiary halides.[6]

This protocol details the benzylation of 3-Butoxy-5-methylphenol.

Materials:

  • 3-Butoxy-5-methylphenol

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous

  • Benzyl Bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO(_3)) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add 3-Butoxy-5-methylphenol (1.0 eq).

  • Dissolve the phenol in anhydrous DMF (approx. 10 mL per 1 g of phenol).

  • Add anhydrous K(_2)CO(_3) (2.0 eq) to the solution. The mixture will be a suspension.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO(_3) solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired benzyl ether.

Williamson_Workflow Start 1. Dissolve Phenol in DMF AddBase 2. Add K2CO3 (Deprotonation) Start->AddBase AddHalide 3. Add Benzyl Bromide (SN2 Attack) AddBase->AddHalide Heat 4. Heat & Stir (Reaction) AddHalide->Heat Workup 5. Aqueous Workup & Extraction Heat->Workup Purify 6. Column Chromatography Workup->Purify Product Pure Benzyl Ether Purify->Product

Caption: Workflow for Williamson Ether Synthesis.

Method B: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for ether synthesis, particularly for sensitive substrates, as it proceeds under mild, neutral conditions.[9][10] It facilitates the coupling of an acidic nucleophile (like a phenol) with a primary or secondary alcohol.[11]

Mechanistic Rationale: The reaction is driven by the high P=O bond energy of the triphenylphosphine oxide byproduct. Triphenylphosphine (PPh(_3)) and an azodicarboxylate (e.g., DEAD or DIAD) first react to form a phosphonium salt.[10] This species activates the alcohol, converting its hydroxyl group into a good leaving group. The phenoxide, formed by deprotonation by the betaine intermediate, then displaces the activated hydroxyl group in an S(_N)2 fashion.[12] A key advantage is the typical inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for a primary alcohol. For sterically hindered phenols, side reactions can sometimes lower the yield, a challenge that can often be addressed by careful choice of solvent.[13]

This protocol details the coupling of 3-Butoxy-5-methylphenol with isopropanol.

Materials:

  • 3-Butoxy-5-methylphenol

  • Isopropanol

  • Triphenylphosphine (PPh(_3))

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes

  • Ethyl Acetate

  • Silica Gel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-Butoxy-5-methylphenol (1.0 eq), isopropanol (1.2 eq), and PPh(_3) (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.2 eq) dropwise to the cold, stirring solution. A color change and/or formation of a precipitate may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. Add a small amount of ethyl acetate to dissolve the material, then add hexanes to precipitate the bulk of the triphenylphosphine oxide.

  • Filter the suspension and concentrate the filtrate.

  • Purify the resulting crude oil by column chromatography on silica gel to isolate the desired isopropyl ether.

Mitsunobu_Mechanism cluster_mech Simplified Mechanism Reagents Phenol (ArOH) Alcohol (ROH) PPh3, DIAD Activation Activation Complex [Ph3P+-O(R)-H] Reagents->Activation DIAD/PPh3 adduct forms SN2 SN2 Attack by ArO- Activation->SN2 Deprotonation of ArOH Activation of ROH Products Product (ArOR) Ph3P=O DIAD-H2 SN2->Products Displacement

Caption: Simplified Mitsunobu Reaction Mechanism.

Part 2: Esterification of the Phenolic Hydroxyl Group

Esterification converts the hydroxyl group into an ester. Phenyl esters are often employed as prodrugs, which can be cleaved by esterase enzymes in the body to release the active phenolic compound, potentially improving drug delivery and reducing off-target effects.[3]

Method: The Steglich Esterification

For substrates that are sensitive to acidic (Fischer esterification) or basic (acyl chloride) conditions, the Steglich esterification offers an exceptionally mild and effective alternative.[14] It utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), along with a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[15]

Mechanistic Rationale: The carboxylic acid first adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the acid.[15] While a phenol could attack this intermediate directly, the reaction is significantly accelerated by DMAP. DMAP, a more potent nucleophile, attacks the O-acylisourea to form a DMAP-acylated intermediate ("active ester"). This new intermediate is highly reactive towards nucleophilic attack by the phenol and is not prone to the side reactions (like N-acylurea formation) that can plague uncatalyzed reactions.[15] The reaction drives to completion with the formation of a stable dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration. This method is particularly effective for coupling phenols, which are generally poor nucleophiles.[16]

This protocol details the acetylation of 3-Butoxy-5-methylphenol.

Materials:

  • 3-Butoxy-5-methylphenol

  • Acetic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl Ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO(_3)) solution

  • Anhydrous Sodium Sulfate (Na(_2)SO(_4))

Procedure:

  • In a round-bottom flask, dissolve 3-Butoxy-5-methylphenol (1.0 eq), acetic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirring reaction mixture at 0 °C. A white precipitate (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, water, and saturated NaHCO(_3) solution.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary, though often the product is of high purity after workup.

Steglich_Workflow Start 1. Dissolve Phenol, Acid & DMAP in DCM AddDCC 2. Add DCC at 0°C (Activation) Start->AddDCC Stir 3. Stir at RT (Ester Formation) AddDCC->Stir Filter 4. Filter DCU Byproduct Stir->Filter Workup 5. Aqueous Wash Sequence Filter->Workup Purify 6. Concentrate & Purify Workup->Purify Product Pure Phenyl Ester Purify->Product

Sources

Troubleshooting & Optimization

Minimizing side reactions during Orcinol alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions During Orcinol Alkylation Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals

Welcome to the Alkylation Technical Support Portal. Orcinol (3,5-dihydroxytoluene) is a highly versatile resorcinol derivative widely used in the synthesis of neocannabinoids, agrochemicals, and biologically active natural products. However, its ambident nucleophilicity and multiple activated aromatic positions frequently lead to complex side reactions.

This knowledge base provides causal diagnostics, self-validating protocols, and mechanistic troubleshooting guides to help you achieve absolute control over your alkylation workflows.

Knowledge Base: Understanding Causality in Orcinol Alkylation

FAQ 1: Why am I observing O-alkylation (ether formation) instead of C-alkylation?

The Causality: Orcinol is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the phenoxide oxygen acts as a "hard" nucleophilic center, while the activated aromatic carbons (C2, C4, C6) act as "soft" centers. When you use a polar aprotic solvent (e.g., DMF, DMSO) with an alkali base, the solvent heavily solvates the metal cation. This leaves a "naked," highly reactive oxygen anion that rapidly attacks hard electrophiles (like alkyl halides), driving the reaction toward O-alkylation 1. The Fix: To force C-alkylation, switch to a Friedel-Crafts approach using a Lewis acid in a non-polar solvent, or use a protic solvent (like water or ethanol) during base catalysis to hydrogen-bond and sterically mask the oxygen center.

FAQ 2: How do I control regioselectivity between the C2 and C4/C6 positions?

The Causality: In Friedel-Crafts alkylations (e.g., coupling orcinol with allylic alcohols for cannabinoid analogs), the C2 position is sterically hindered (flanked by two hydroxyl groups), whereas the C4 and C6 positions are more accessible. However, kinetic control often leads to rapid, preferential formation of the "abnormal" C2-alkylated isomer. The Fix: Regioselectivity is a function of thermodynamic vs. kinetic control. Extended reaction times or the use of specific Lewis acids (like


) allow the kinetically favored C2-product to undergo reversible dissociation and equilibrate into the thermodynamically stable, less sterically hindered "normal" C4-isomer 23.
FAQ 3: How can I suppress polyalkylation (bis-addition)?

The Causality: The addition of an electron-donating alkyl group further activates the orcinol ring, making the mono-alkylated product more nucleophilic than the starting material. The Fix: Never use equimolar ratios if mono-alkylation is the goal. Maintain orcinol in a 1.5x to 2.0x stoichiometric excess. Alternatively, utilize Phase Transfer Catalysis (PTC) to compartmentalize the reaction and restrict local electrophile concentration 4.

Diagnostic Visualizations

Mechanistic Reaction Pathways

G Orcinol Orcinol (Ambident Nucleophile) O_Alkylation O-Alkylation (Ether Formation) Orcinol->O_Alkylation Hard Electrophiles Polar Aprotic Solvents C_Alkylation C-Alkylation (Ring Substitution) Orcinol->C_Alkylation Soft Electrophiles Lewis/Brønsted Acids C2_Alk C2-Alkylation (Abnormal / Sterically Hindered) C_Alkylation->C2_Alk Kinetic Control (Short Time) C4_Alk C4/C6-Alkylation (Normal / Thermodynamically Favored) C_Alkylation->C4_Alk Thermodynamic Control (Extended Time) Poly_Alk Polyalkylation (Bis-addition) C_Alkylation->Poly_Alk Excess Alkylating Agent Over-activation

Figure 1: Divergent reaction pathways of orcinol alkylation based on solvent, electrophile hardness, and thermodynamic control.

Troubleshooting Logic Tree

LogicTree Start Issue: Low Yield of Target Mono-C-Alkylated Orcinol Check1 Is O-Alkylation > 10%? Start->Check1 Fix1 Switch to non-polar solvent or use weaker base Check1->Fix1 Yes Check2 Is Polyalkylation Present? Check1->Check2 No Fix2 Reduce alkylating agent to 0.8 eq Increase Orcinol stoichiometry Check2->Fix2 Yes Check3 Wrong Regioisomer (C2 vs C4)? Check2->Check3 No Fix3 Increase reaction time for thermodynamic equilibration Check3->Fix3 Yes

Figure 2: Step-by-step diagnostic logic tree for resolving common orcinol alkylation side reactions.

Quantitative Condition Matrix

Use the following data table to select the optimal reaction environment based on your target molecule.

Reaction ConditionPrimary MechanismMajor ProductCausality / Mechanistic Notes

/ DMF / Alkyl Halide

Substitution
O-Alkylated Ether Polar aprotic solvent strips the cation, leaving a "naked" hard oxygen nucleophile.

/

(1 hr)
Friedel-Crafts (Kinetic)C2-Alkylated (Abnormal) Rapid electrophilic attack occurs at the highly activated, albeit sterically hindered, C2 position.

/

(24 hr)
Friedel-Crafts (Thermodynamic)C4-Alkylated (Normal) Reversible dissociation of the alkyl cation allows equilibration to the less hindered C4 position 3.
L-L-L PTC / TBAB /

-Org
Phase Transfer CatalysisMono-O-Alkylated Catalyst-rich middle phase restricts local stoichiometry, strictly preventing bis-alkylation 4.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as "self-validating systems." Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Thermodynamically Controlled Selective C4-Alkylation (Friedel-Crafts)

Objective: Synthesize normal (C4) neocannabinoid analogs while suppressing the abnormal (C2) isomer.

  • Preparation: Dissolve orcinol (1.5 eq, 15 mmol) and the target allylic alcohol (1.0 eq, 10 mmol) in anhydrous

    
     (0.1 M) under an argon atmosphere. Cool the vessel to 0 °C.
    
  • Initiation: Dropwise add

    
     (0.2 eq, 2 mmol). Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature (20 °C).
    
  • Kinetic Validation Checkpoint (1 Hour):

    • Action: Withdraw a 50 µL aliquot, quench with saturated

      
      , extract with EtOAc, and analyze via HPLC or 
      
      
      
      NMR.
    • Validation: You must observe a mixture heavily enriched with the abnormal C2-isomer. Causality: This confirms the catalyst is active and the kinetic phase is successful. If unreacted starting material > 50%, verify the anhydrous state of your Lewis acid.

  • Thermodynamic Equilibration: Continue stirring the reaction at room temperature for an additional 23 hours (24 hours total).

  • Final Validation & Quench:

    • Action: Withdraw a second aliquot and analyze.

    • Validation: The C4:C2 ratio should now be > 4:1 due to thermodynamic equilibration.

    • Quench: Once validated, quench the bulk reaction with saturated aqueous

      
       (20 mL), extract with 
      
      
      
      , dry over
      
      
      , and concentrate in vacuo.
Protocol B: Selective Mono-O-Alkylation via Liquid-Liquid-Liquid PTC

Objective: Achieve 100% selectivity for mono-O-alkylation without polyalkylation.

  • Biphasic Setup: In a reaction vessel, combine orcinol (1.0 eq, 10 mmol) in 20 mL of 10% aqueous NaOH. Add the alkyl halide (1.2 eq, 12 mmol) dissolved in 20 mL of toluene.

  • Catalyst Activation: Add Tetrabutylammonium bromide (TBAB) (5 mol%). Heat the biphasic mixture to 90 °C under vigorous mechanical stirring (800 rpm).

  • Validation Checkpoint (Phase Formation):

    • Action: Briefly halt stirring after 15 minutes.

    • Validation: Observe the phase separation. You must see a distinct, thin third middle phase (the catalyst-rich phase) between the aqueous and organic layers. Causality: This L-L-L system is strictly required to limit the local concentration of the mono-alkylated product, preventing it from undergoing a second alkylation.

  • Completion: Resume stirring for 4 hours. Cool to room temperature, separate the organic layer, wash with 1M HCl to remove unreacted orcinol, and evaporate the solvent.

References

1.[2] Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC - NIH. National Institutes of Health. Available at: 2.[3] Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. ChemRxiv. Available at: 3.[1] Improving the selectivity to 4-tert-butylresorcinol by adjusting the surface chemistry of heteropolyacid-based alkylation. Vrije Universiteit Brussel. Available at: 4.[4] The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. ResearchGate. Available at:

Sources

Purification strategies for removing impurities from 3-Butoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base, designed for immediate application in a research setting. It prioritizes mechanistic understanding and self-validating protocols over rigid templates.[1]

Ticket ID: PUR-3B5M-001 Topic: Impurity Removal & Isolation Strategies Applicable Compounds: 3-Butoxy-5-methylphenol (Orcinol monobutyl ether), Alkyl-resorcinol derivatives.[1]

Diagnostic & Triage: Know Your Mixture

Before initiating purification, you must characterize the crude mixture. In the synthesis of 3-Butoxy-5-methylphenol (via Williamson ether synthesis from Orcinol), you will invariably encounter a "Statistical Mixture."[1]

The Crude Profile:

Component Chemical Nature Polarity Acid/Base Behavior Predicted Impurity Type
3-Butoxy-5-methylphenol Target Product Moderate Weak Acid (Phenol) N/A
Orcinol (Starting Material) Dihydroxy Phenol High (Very Polar) Weak Acid (Diprotic) Unreacted SM
3,5-Dibutoxytoluene Dialkyl Ether Low (Non-polar) Neutral Over-alkylation

| Quinones/Polymerics | Oxidized Phenols | Variable | Neutral/Acidic | Oxidation Byproducts (Color) |[1]

Q: My crude product is a dark oil, but the literature suggests a low-melting solid. Is it impure?

A: Likely, yes.[1] While 3-Butoxy-5-methylphenol can be a low-melting solid (similar to its methyl analog, mp 62-64°C), the presence of 3,5-dibutoxytoluene (an oil) acts as a solvent, depressing the melting point. Additionally, trace oxidation products (quinones) act as chromophores, turning the mixture dark brown or red.

The "Chemical Filter": Acid-Base Extraction Protocol

User Issue: "I want to remove the dialkylated impurity without running a massive column."

The Strategy: This protocol utilizes the acidity of the phenolic proton (


). The target product can be reversibly ionized into the aqueous phase, while the neutral dialkylated impurity (3,5-dibutoxytoluene) remains in the organic phase.
Self-Validating Workflow

This method is "self-validating" because the phase transfer visually confirms the chemistry: the product must dissolve in the base to be recovered.

ExtractionLogic Crude Crude Mixture (Product + Impurities) OrgSolv Dissolve in Toluene or Et2O Crude->OrgSolv Wash1 Wash 1: Water (x2) OrgSolv->Wash1 Split1 Phase Separation Wash1->Split1 AqLayer1 Aqueous Layer 1 (Contains Unreacted Orcinol) Split1->AqLayer1 Aqueous (Discard) OrgLayer1 Organic Layer 1 (Product + Dialkyl Ether) Split1->OrgLayer1 Organic Extract Extract with 2M NaOH (Claisen Alkali) OrgLayer1->Extract Split2 Phase Separation Extract->Split2 OrgLayer2 Organic Layer 2 (Discard: Contains Neutral Dialkyl Ether) Split2->OrgLayer2 Organic (Discard) AqLayer2 Aqueous Layer 2 (Contains Product as Phenolate) Split2->AqLayer2 Aqueous Acidify Acidify with HCl to pH 2 Extract into Ether AqLayer2->Acidify Final Pure 3-Butoxy-5-methylphenol Acidify->Final

Figure 1: The Acid-Base "Chemical Filter" logic for separating phenolic products from neutral over-alkylated byproducts.

Step-by-Step Protocol
  • Dissolution: Dissolve crude residue in Toluene (preferred over DCM for better phase separation with base).[1]

  • Pre-Wash (Removal of Orcinol): Wash the organic phase twice with water.[1]

    • Why? Orcinol is highly water-soluble.[1] Removing it now prevents it from consuming your base in the next step or co-precipitating later.

  • The Critical Extraction: Extract the Toluene layer with 2M NaOH (3 portions).

    • Visual Check: The product moves to the aqueous layer, often turning it yellow/orange (phenolate color).

    • The Filter: The neutral 3,5-dibutoxytoluene stays in the Toluene.[1]

  • Separation: Separate the layers. Keep the Aqueous (Basic) layer.[1]

    • Optional Polish: Wash the basic aqueous layer once with fresh Toluene to remove any entrained neutral impurities.

  • Recovery: Cool the aqueous layer on ice and acidify with 6M HCl until pH < 2. The product will oil out or precipitate. Extract with Diethyl Ether, dry over

    
    , and concentrate.
    

Chromatographic Strategies (HPLC/Flash)

User Issue: "I still have traces of starting material (Orcinol) or the color is off."

If the extraction didn't fully remove the highly polar Orcinol, chromatography is the definitive solution.

Stationary Phase: Silica Gel (Standard 40-63 µm).[1] Mobile Phase Logic:

  • Dialkyl ether: Elutes near the solvent front (Non-polar).[1]

  • Product (Mono-ether): Elutes mid-column.

  • Orcinol (Di-hydroxy): Sticks to the baseline (Very polar).[1]

Recommended Gradient (Flash Chromatography)
Column Volume (CV)Solvent A (Hexane)Solvent B (Ethyl Acetate)Target Elution
0 - 3100%0%Neutral Impurities (Dialkyl)
3 - 1095%5%3-Butoxy-5-methylphenol
> 1050%50%Unreacted Orcinol (Flush)

Pro-Tip: Phenols can "streak" on silica due to hydrogen bonding with silanols.[1]

  • Fix: Add 1% Acetic Acid to the mobile phase to sharpen the peaks.[1]

Advanced Troubleshooting (FAQ)

Q: The product is colored (Red/Brown) even after column. How do I fix this?

A: Phenols are prone to oxidation, forming quinones which are intensely colored.[1]

  • Solution 1 (Adsorption): Dissolve the product in ether and stir with activated charcoal (carbon) for 30 minutes, then filter through Celite.

  • Solution 2 (Distillation): If the product is an oil, perform Kugelrohr or high-vacuum distillation.[1]

    • Note: Orcinol monoethers typically boil >150°C at reduced pressure.[1][2] Ensure your vacuum is <1 mbar.[1]

Q: Can I use crystallization?

A: Yes, but only if the dialkyl impurity is removed first.

  • Solvent System: Hexane (or Pentane) with a drop of Toluene.[1]

  • Method: Dissolve in minimum hot solvent. Cool to -20°C. If it oils out, scratch the glass to induce nucleation. The butyl chain increases solubility in non-polar solvents compared to the methyl ether, making crystallization harder than for Orcinol Monomethyl Ether.

Q: Why not use Claisen Alkali?

A: Claisen Alkali (KOH in MeOH/Water) is excellent for very hindered phenols (like BHT derivatives).[1] For 3-Butoxy-5-methylphenol, standard NaOH is sufficient and avoids the issue of methanol increasing the solubility of neutral organics in the aqueous phase.

References

  • Synthesis and Properties of Orcinol Monoethers

    • Organic Syntheses, Coll.[1] Vol. 3, p.637 (1955); Vol. 29, p.72 (1949).[1] Link[1]

    • Context: Describes the partial methylation of orcinol, establishing the solubility differences between mono- and di-ethers utilized in the extraction protocol.
  • Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Chromatographic Behavior of Alkylresorcinols

    • Zimmermann, B. F., et al. "Separation of alk(en)ylresorcinols...".[3] Journal of Chromatography A, 1506, 65-72, 2017.[3] Link

    • Context: Validates the elution order and polarity differences between resorcinol deriv

Sources

Troubleshooting low conversion rates in 3-Butoxy-5-methylphenol production

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion & Yield in Orcinol Mono-Alkylation

Doc ID: TS-ORC-005 | Last Updated: 2025-10-24 Audience: Process Chemists, medicinal Chemists, CMC Leads

Executive Summary & Diagnostic Workflow

The Core Challenge: The synthesis of 3-Butoxy-5-methylphenol (Orcinol monobutyl ether) typically involves the Williamson ether synthesis of Orcinol (3,5-dihydroxytoluene) with 1-bromobutane.

"Low conversion" in this reaction is often a misdiagnosis of two distinct failure modes:

  • Competitive Di-alkylation: The reaction proceeds, but the desired mono-ether is rapidly converted to the di-ether (3,5-dibutoxytoluene), reducing the yield of the target despite high consumption of starting material.

  • Workup Extraction Error: The product retains a phenolic proton (

    
    ). Standard basic washes used to remove unreacted starting material can inadvertently deprotonate and wash away the product.
    

Use the following diagnostic tree to identify your specific failure mode before adjusting reaction parameters.

DiagnosticWorkflow Start START: Low Yield Observed CheckTLC Step 1: Analyze Crude Reaction Mix (HPLC/TLC before workup) Start->CheckTLC SM_Remains Significant Unreacted Orcinol Visible? CheckTLC->SM_Remains Yes CheckWorkup Step 2: Check Aqueous Layer from Extraction CheckTLC->CheckWorkup Conversion looks good but isolated yield low DiEther_Visible Significant Di-ether (High Rf spot) Visible? SM_Remains->DiEther_Visible Di-ether present Issue_Kinetics ISSUE: KINETIC STALL Solvent/Base/Temp Failure SM_Remains->Issue_Kinetics No Di-ether Issue_Selectivity ISSUE: POOR SELECTIVITY Over-alkylation occurring DiEther_Visible->Issue_Selectivity Yes AcidifyTest Acidify Aq. Layer & Re-extract. Does Product appear? CheckWorkup->AcidifyTest Issue_Workup ISSUE: WORKUP LOSS Product lost to basic wash AcidifyTest->Issue_Workup Yes Issue_Unknown ISSUE: DECOMPOSITION Check reagents/light sensitivity AcidifyTest->Issue_Unknown No

Figure 1: Diagnostic logic for isolating the root cause of yield loss in resorcinol derivative alkylations.

Troubleshooting Guide: Kinetic & Selectivity Issues
Scenario A: "I have unreacted Orcinol and lots of Di-ether byproduct."

Diagnosis: Poor Selectivity (Over-alkylation). In symmetrical diols like Orcinol, the statistical probability of mono-alkylation vs. di-alkylation is governed by the stoichiometry and the relative acidity of the phenol groups. Once the first butyl group is added, the electron-donating effect of the alkoxy group makes the remaining phenol slightly less acidic but the phenoxide more nucleophilic, often leading to runaway di-alkylation.

Q: How do I stop the reaction at the mono-ether stage? A: You must shift the statistical probability by using Excess Orcinol . Do not use a 1:1 ratio. Standard protocols for high-selectivity mono-alkylation of resorcinols require a 2.0 to 3.0 equivalent excess of the diol relative to the alkyl halide. This ensures that a reactive alkyl halide molecule is statistically more likely to encounter an unreacted diol molecule than a mono-ether molecule.

Q: Won't that waste material? A: Orcinol is water-soluble. The excess starting material can be easily recovered during the aqueous workup (it stays in the water layer, while the product extracts into organics) and recrystallized for reuse.

Q: Does the addition rate matter? A: Yes. Slow addition of the electrophile (1-Bromobutane) prevents localized high concentrations of alkylating agent, which favors di-alkylation.

Scenario B: "The reaction is just too slow. Conversion is <50% after 24 hours."

Diagnosis: Kinetic Stall (Solvation or Nucleophilicity issues). The Williamson ether synthesis requires the formation of a phenoxide ion. If your base is insoluble or your solvent is "wet," the reaction will stall.

Q: I am using Acetone/K2CO3. Why is it slow? A: Acetone is a common solvent, but its boiling point (


) limits the thermal energy available. Furthermore, Potassium Carbonate (

) has low solubility in acetone.
  • Fix 1: Switch to DMF (Dimethylformamide) or DMAc . These polar aprotic solvents solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive.
    
  • Fix 2: Add a catalyst.[1][2] Potassium Iodide (KI, 10 mol%) can accelerate the reaction via the Finkelstein reaction in situ, converting the alkyl bromide to the more reactive alkyl iodide.

Q: Can I use a stronger base like NaH? A: Avoid NaH for mono-alkylation targets. Sodium Hydride is a strong, non-selective base that will rapidly deprotonate both hydroxyl groups, significantly increasing the rate of di-alkylation. Weak bases (


, 

) allow for thermodynamic control.
Troubleshooting Guide: Workup & Isolation (The "Invisible" Loss)
Scenario C: "TLC showed product, but after extraction, my flask is empty."

Diagnosis: pH-Dependent Solubility Error. This is the most common error in phenolic ether synthesis. The product, 3-Butoxy-5-methylphenol , still contains one acidic phenolic proton.

Q: I washed the organic layer with 1M NaOH to remove the excess Orcinol. Where did my product go? A: You washed it away.

  • Mechanism: 1M NaOH (

    
    ) deprotonates the product (
    
    
    
    ), converting it into the water-soluble sodium phenoxide salt.
  • The Fix: Use a pH-controlled wash .

    • Wash the organic layer with water to remove the bulk of excess Orcinol (it is highly water-soluble).

    • If a basic wash is needed to remove trace starting material, use a weak base like saturated Sodium Bicarbonate (

      
      , 
      
      
      
      ) or a phosphate buffer at pH 8. The product will remain protonated (organic soluble), while the more acidic impurities or mineral acids are neutralized.
Optimized Experimental Protocol

Objective: Synthesis of 3-Butoxy-5-methylphenol with >85% Mono-Selectivity.

Reagents:

  • Orcinol (3,5-dihydroxytoluene): 3.0 equivalents (Critical for selectivity)

  • 1-Bromobutane: 1.0 equivalent

  • Potassium Carbonate (

    
    ): 1.5 equivalents (Anhydrous, micronized preferred)
    
  • Solvent: DMF (Anhydrous) [Concentration: 0.5 M with respect to Bromide]

  • Catalyst: KI (0.1 equivalent) - Optional, for speed.

Step-by-Step Workflow:

  • Setup: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Orcinol (3.0 eq) and

    
     (1.5 eq)  in anhydrous DMF.
    
    • Note: The solution may turn slightly pink/brown due to trace oxidation; flush with Nitrogen/Argon.

  • Activation: Stir at Room Temperature for 30 minutes to ensure partial deprotonation.

  • Addition: Add 1-Bromobutane (1.0 eq) dropwise over 30–60 minutes.

    • Why? Keeps the concentration of electrophile low relative to the nucleophile (Orcinol).

  • Reaction: Heat to

    
      and monitor by TLC/HPLC.
    
    • Endpoint: Disappearance of 1-Bromobutane. Do not wait for Orcinol to disappear (it is in excess).

  • Workup (Critical):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[3]

    • Wash 1: Water (3x). This removes the DMF and the excess Orcinol .

    • Wash 2: Brine (1x).

    • pH Check: Ensure aqueous layer pH is neutral or slightly acidic (

      
      ). Do NOT use NaOH. 
      
    • Dry organic layer over

      
      , filter, and concentrate.[4][5]
      
  • Purification:

    • The crude residue will contain mostly product and trace di-ether.

    • Purify via Silica Gel Chromatography (Hexanes:EtOAc gradient). The di-ether elutes first (non-polar), followed by the desired mono-ether.

Comparative Data: Solvent & Base Effects[6]
ParameterConditionRelative RateMono:Di SelectivityNotes
Solvent Acetone Slow (1x)HighRequires long reflux;

poorly soluble.
DMF Fast (10x)ModerateBest balance; requires aqueous wash to remove.
Ethanol Moderate (3x)LowProtic solvent solvates nucleophile, reducing rate; promotes side reactions.
Base

StandardHighIdeal for thermodynamic control.

FastModerate"Cesium Effect" increases solubility, good for difficult substrates.
NaH Very FastVery LowCauses rapid, non-selective "shotgun" alkylation. Avoid.
References
  • Selectivity in Resorcinol Alkylation

    • Title: The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers.
    • Source: ResearchG
    • URL:[Link]

  • General Williamson Ether Synthesis Troubleshooting

    • Title: Williamson Ether Synthesis - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Orcinol Chemistry & Properties

    • Title: 3,5-Dihydroxytoluene (Orcinol) - PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Base Effects in Alkylation

    • Title: Effect of base and solvent on the synthesis of phenyl ethers.
    • Source: Organic Chemistry Portal (General Reference for Base/Solvent selection).
    • URL:[Link]

Sources

Optimizing temperature and pressure for 3-Butoxy-5-methylphenol stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely working with 3-Butoxy-5-methylphenol , a resorcinol monoether derivative.[1] This molecule presents a classic "stability paradox" common in phenolic intermediates: it requires thermal energy for purification (distillation) but possesses a phenolic hydroxyl group susceptible to oxidative degradation (quinone formation) and an ether linkage sensitive to acid-catalyzed cleavage at high temperatures.[1]

This guide moves beyond generic advice. We will optimize your thermodynamic parameters (


) to maximize yield and purity, specifically addressing the prevention of the "pink/brown" oxidative discoloration that plagues this class of compounds.

Module 1: Thermal Management (Temperature)

The Core Issue: Phenolic Oxidation & Ether Cleavage. Phenols are electron-rich.[1] At elevated temperatures (


 in air), the phenolic proton is easily abstracted, forming a phenoxy radical. This radical couples or further oxidizes to form quinones (highly colored impurities).[1] Additionally, the butoxy ether linkage introduces a risk of dealkylation if trace acids are present during heating.

Operational Parameters:

StateRecommended Temperature (

)
Critical Threshold (

)
Scientific Rationale
Storage

to


Arrhenius kinetics: Every

increase doubles oxidation rate.[1] Cold storage minimizes radical initiation.[1]
Reaction

to


Minimize side-reactions on the electron-rich ring (e.g., electrophilic aromatic substitution by-products).
Distillation

to


Above

, thermal ether cleavage (de-butylation) becomes statistically significant over prolonged exposure.[1]

Module 2: Pressure Dynamics (Vacuum & Inert Gas)

The Core Issue: Boiling Point Depression & Oxygen Exclusion. 3-Butoxy-5-methylphenol has a high atmospheric boiling point (estimated


).[1] Distilling at atmospheric pressure guarantees decomposition.[1] We must manipulate Pressure (

) to bring the Boiling Point (

) down into the "Safe Zone" defined in Module 1.

Pressure/Temperature Logic: Using the Clausius-Clapeyron relation, we can predict the required vacuum.[1]

  • Atmospheric Pressure (760 mmHg):

    
     (DECOMPOSITION RISK)[1]
    
  • High Vacuum (1-2 mmHg):

    
     (SAFE ZONE)[1]
    

Visualizing the Stability Logic:

StabilityLogic HighTemp High Temp (>160°C) Quinone Quinone (Pink/Brown) [Oxidation] HighTemp->Quinone Accelerates Cleavage De-butylation [Thermal Degradation] HighTemp->Cleavage Oxygen Oxygen Presence Oxygen->Quinone Vacuum High Vacuum (<2 mmHg) Vacuum->HighTemp Prevents need for Stable Stable / High Purity Vacuum->Stable Enables Distillation InertGas Inert Gas (Ar/N2) InertGas->Oxygen Displaces InertGas->Stable Preserves Color Molecule 3-Butoxy-5-methylphenol Molecule->Quinone Promoted by Molecule->Cleavage Promoted by

Caption: Interplay of Temperature, Pressure, and Atmosphere on 3-Butoxy-5-methylphenol degradation pathways.[1]

Module 3: Troubleshooting (Q&A)

Q1: My product turned from a white solid/oil to a pink/brown sludge overnight. What happened?

  • Diagnosis: This is the hallmark of phenol oxidation . Trace oxygen reacted with the phenolic hydroxyl group to form quinoid structures. Even ppm levels of quinones cause intense coloration.[1]

  • Root Cause: Inadequate inert gas blanketing or exposure to light.[1]

  • Solution:

    • Purify: Re-distill under vacuum (see Protocol A) or pass through a short silica plug (if solid).[1]

    • Protect: Store under Argon (Ar is heavier than air and provides a better blanket than

      
      ).[1] Wrap containers in foil to block UV light.[1]
      

Q2: I am seeing a "front" peak in my HPLC appearing after distillation. Is it an impurity?

  • Diagnosis: Likely thermal dealkylation .[1] You may be generating 5-methylresorcinol (cleavage of the butoxy group) or degradation products of the butyl chain.[1]

  • Root Cause: Distillation pot temperature exceeded

    
     or residence time was too long.[1]
    
  • Solution: Improve your vacuum. If you are at 10 mmHg, drop to 0.5 mmHg.[1] This lowers the boiling point, allowing you to reduce the heat bath temperature.

Q3: The compound solidifies in the condenser during distillation.

  • Diagnosis: 3-Butoxy-5-methylphenol has a melting point that may be near or above room temperature (depending on purity).[1]

  • Solution: Use a warm water circulator (

    
    ) for the condenser coolant instead of cold water.[1] This prevents crystallization in the path while still condensing the vapor (which is 
    
    
    
    ).

Troubleshooting Decision Tree:

Troubleshooting Start Observed Issue Color Pink/Brown Color Start->Color Purity Low Purity (HPLC) Start->Purity Yield Low Yield Start->Yield Oxidation Oxidation detected Color->Oxidation Cause? Degradation Thermal Degradation Purity->Degradation New peaks? Volatility High Volatility Loss Yield->Volatility Material in trap? Action1 Action: Store under Argon Protect from Light Oxidation->Action1 Action2 Action: Increase Vacuum Reduce Pot Temp Degradation->Action2 Action3 Action: Check Trap Temp Adjust Vacuum Volatility->Action3

Caption: Diagnostic flow for identifying and resolving common stability issues.

Module 4: Standard Operating Protocols (SOPs)

Protocol A: Vacuum Distillation Optimization

Objective: Purify 3-Butoxy-5-methylphenol without thermal degradation.

  • Setup: Use a short-path distillation head to minimize residence time.

  • Vacuum Check: Ensure system pressure is < 2 mmHg . (Use a digital manometer, not an analog gauge, for accuracy).

  • Inert Flush: Cycle Nitrogen/Vacuum 3 times before heating to remove adsorbed oxygen.[1]

  • Heating Ramp:

    • Set bath to

      
      .
      
    • Increase by

      
       every 10 minutes.
      
    • Stop increasing when distillate begins to flow (Target vapor temp:

      
      ).
      
  • Collection: Discard the first 5% (forescut) which often contains oxidation byproducts.[1]

Protocol B: Inert Atmosphere Storage

Objective: Long-term stability (>6 months).[1]

  • Container: Amber glass vial with a Teflon-lined cap.

  • Gas: Argon (Preferred) or Nitrogen.[1]

  • Technique:

    • Insert a long needle connected to the gas source deep into the vial (above the liquid/solid).

    • Flow gas gently for 30 seconds to displace air.[1]

    • Slowly withdraw the needle while capping immediately.

  • Seal: Wrap the cap junction with Parafilm.[1] Store at

    
    .[1]
    

References

  • Phenolic Oxidation Mechanisms

    • Title: "Oxid
    • Source: Organic Chemistry Portal[1]

    • URL:[Link][1]

  • Vacuum Distillation Principles

    • Title: "Vacuum Distillation: The Clausius-Clapeyron Relation"[1][2]

    • Source: Sigma-Aldrich Technical Bulletin[1]

  • Resorcinol Derivative Stability

    • Title: "Stability and reactivity of resorcinol derivatives" (Inferred
    • Source: PubChem (General Phenol Data)[1][3]

    • URL:[Link][1]

Sources

Separating mono-ether vs di-ether byproducts in Orcinol reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating Mono- and Di-ether Byproduct Separation

Welcome to the technical support center for orcinol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during the etherification of orcinol. The formation of both mono- and di-ether byproducts is a frequent outcome, and their separation can be a significant hurdle. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity for your desired product.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of mono- and di-ethers in my orcinol alkylation reaction?

The formation of a product mixture is a common challenge in the alkylation of phenols like orcinol.[1][2] This occurs because the mono-alkylated product, the mono-ether, can undergo a second alkylation to form the di-ether. The relative rates of the first and second alkylation reactions determine the product distribution. Several factors influence this, including the stoichiometry of the reactants, the strength of the base used, the reaction temperature, and the reaction time.[3][4]

Q2: How can I control the reaction to favor the formation of the mono-ether?

To selectively synthesize the mono-ether, you need to control the reaction conditions to minimize the second alkylation. Here are key strategies:

  • Stoichiometry: Use a limited amount of the alkylating agent (e.g., dimethyl sulfate, alkyl halide). A 1:1 molar ratio of orcinol to the alkylating agent is a good starting point.

  • Inverse Addition: Instead of adding the alkylating agent to the orcinol solution, try adding the deprotonated orcinol (phenoxide) solution dropwise to a solution of the alkylating agent.[5] This ensures that the mono-alkylated product is formed in the presence of an excess of the electrophile, reducing the chance of a second alkylation.[5]

  • Milder Base: Use a weaker base that does not fully deprotonate the mono-ether product, making it less nucleophilic and less likely to react further.[5] For instance, potassium carbonate (K₂CO₃) might be preferred over sodium hydride (NaH).[3]

  • Lower Temperature: Running the reaction at a lower temperature can help to minimize the rate of the second alkylation, which often has a higher activation energy.[4][5]

Q3: What are the best conditions to promote the formation of the di-ether?

To favor the formation of the di-ether, you will want to use conditions that drive the reaction to completion. This typically involves:

  • Excess Alkylating Agent: Use at least two equivalents of the alkylating agent for every equivalent of orcinol.

  • Strong Base: Employ a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to ensure complete deprotonation of both the starting orcinol and the intermediate mono-ether.[3][6]

  • Higher Temperature and Longer Reaction Time: Increased temperature and reaction time will provide the necessary energy and opportunity for the second alkylation to occur.[4]

Q4: What are the primary methods for separating mono- and di-ether byproducts of orcinol?

The separation of closely related isomers like the mono- and di-ethers of orcinol can be challenging due to their similar physical properties.[7] The most common and effective techniques include:

  • Column Chromatography: This is a widely used method for separating compounds with different polarities.[8] The mono-ether, with its free hydroxyl group, is more polar and will generally have a lower Rf value than the less polar di-ether.

  • High-Performance Liquid Chromatography (HPLC): For more difficult separations, preparative HPLC can offer higher resolution.[8][9] Chiral stationary phases can be particularly effective for separating isomers.[9][10]

  • Liquid-Liquid Extraction: This technique can be used for an initial, crude separation. The mono-ether, being more acidic due to the remaining phenolic hydroxyl group, can be selectively extracted into an aqueous basic solution, while the neutral di-ether remains in the organic phase.[11][12]

  • Crystallization: If one of the products is a solid and has a significantly different solubility profile from the other, crystallization can be an effective purification method.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: My column chromatography separation is poor, and the fractions are still mixed.

  • Cause: The polarity difference between your mono- and di-ether might be insufficient for good separation with the chosen solvent system.

  • Solution:

    • Optimize the Mobile Phase: Systematically vary the polarity of your eluent. Start with a non-polar solvent (e.g., hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate). A shallow gradient can improve resolution.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

    • Sample Loading: Ensure you are not overloading the column. A smaller sample size relative to the column volume will result in better separation.

Issue 2: I am losing a significant amount of my product during liquid-liquid extraction.

  • Cause: The partition coefficient of your mono-ether between the organic and aqueous phases may not be optimal, leading to incomplete extraction or loss into the wrong phase.

  • Solution:

    • Adjust the pH of the Aqueous Phase: The efficiency of extracting the mono-ether into the aqueous base depends on the pKa of its phenolic proton. Use a base that is strong enough to deprotonate the mono-ether but not so strong that it causes unwanted side reactions. A dilute solution of sodium hydroxide (e.g., 1-2 M) is often a good choice.[11]

    • Multiple Extractions: It is more effective to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume.[12][13]

    • Back-Extraction: After separating the layers, you can "back-extract" the aqueous layer with a fresh portion of organic solvent to recover any dissolved di-ether. Similarly, the organic layer can be washed with a fresh portion of the aqueous base to ensure complete extraction of the mono-ether.

Issue 3: My NMR spectrum shows the presence of C-alkylated byproducts.

  • Cause: C-alkylation is a known side reaction in phenol alkylations, especially under Friedel-Crafts conditions or with certain catalysts.[1][14] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.

  • Solution:

    • Favor O-Alkylation Conditions: To promote O-alkylation (ether formation), use conditions that favor the Williamson Ether Synthesis.[3][15] This typically involves using a polar aprotic solvent like DMF or acetonitrile and a base to generate the phenoxide.[3]

    • Choice of Alkylating Agent: Primary alkyl halides are less likely to cause C-alkylation compared to secondary or tertiary halides, which can form carbocations that are more prone to attacking the aromatic ring.[3][16]

Experimental Protocols

Protocol 1: Separation of Orcinol Mono-methyl Ether and Di-methyl Ether by Column Chromatography

This protocol outlines a general procedure for separating a mixture of orcinol mono-methyl ether and di-methyl ether using silica gel column chromatography.

Materials:

  • Crude reaction mixture containing mono- and di-methyl ethers of orcinol

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Prepare the Column:

    • Pack a glass column with silica gel using a slurry method with hexane. .

  • Load the Sample:

    • Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system, for example, 95:5 hexane:ethyl acetate.

    • The less polar di-methyl ether will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the more polar mono-methyl ether.

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure products.

  • Solvent Removal:

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified mono- and di-methyl ethers.

Protocol 2: Separation by Liquid-Liquid Extraction

This protocol describes a method for a bulk separation of the mono-ether from the di-ether based on the acidic nature of the mono-ether's phenolic hydroxyl group.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether.

  • First Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M NaOH solution.

    • Shake the funnel vigorously, venting frequently to release any pressure.[13]

    • Allow the layers to separate. The mono-ether will be deprotonated and dissolve in the aqueous (bottom) layer, while the di-ether will remain in the organic (top) layer.

  • Separate the Layers:

    • Drain the lower aqueous layer into a clean flask.

    • Pour the upper organic layer out through the top of the funnel into another flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete removal of the mono-ether. Combine all aqueous extracts.

  • Isolate the Di-ether:

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the di-ether.

  • Isolate the Mono-ether:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly acidify the aqueous solution with 1 M HCl until the pH is acidic (test with litmus paper).

    • The mono-ether will precipitate out of the solution or can be extracted with a fresh portion of organic solvent.

    • If extracted, dry the organic layer and evaporate the solvent to obtain the mono-ether.

Visualizations

Reaction Pathway: Orcinol Etherification

Orcinol_Etherification Orcinol Orcinol Monoether Mono-ether Orcinol->Monoether + RX (1st Alkylation) Diether Di-ether Monoether->Diether + RX (2nd Alkylation)

Caption: Competitive formation of mono- and di-ethers from orcinol.

Separation Workflow: Liquid-Liquid Extraction

Separation_Workflow cluster_start Starting Mixture cluster_extraction Extraction Step cluster_separation Phase Separation cluster_workup Product Isolation Crude Crude Mixture (Mono-ether + Di-ether) in Organic Solvent Extract Add Aqueous Base (e.g., NaOH) Crude->Extract Organic Organic Layer (Di-ether) Extract->Organic Aqueous Aqueous Layer (Mono-ether salt) Extract->Aqueous PureDi Pure Di-ether Organic->PureDi Evaporate Solvent Acidify Acidify (e.g., HCl) Aqueous->Acidify PureMono Pure Mono-ether Acidify->PureMono Extract/Filter

Caption: Workflow for separating mono- and di-ethers via extraction.

References

  • Organic Syntheses Procedure: orcinol monomethyl ether. Organic Syntheses. Available from: [Link]

  • The Williamson Ether Synthesis. Available from: [Link]

  • What Is the Mechanism of Phenol Alkylation? Exporter China. Available from: [Link]

  • US3865884A - Preparation of orcinol. Google Patents.
  • Extraction techniques for the determination of phenolic compounds in food. SciSpace. Available from: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available from: [Link]

  • Difficult separation : r/OrganicChemistry. Reddit. Available from: [Link]

  • Isomer separation by CPC chromatography. Rotachrom. Available from: [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis. Available from: [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. Available from: [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. Available from: [Link]

  • Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Academia.edu. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. PMC. Available from: [Link]

  • Synthesis and Reactions of Alcohols and Ethers. Available from: [Link]

  • Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available from: [Link]

  • Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. MDPI. Available from: [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. Available from: [Link]

  • Technologies for the Extraction, Separation and Purification of polyphenols – A Review. The Distant Reader. Available from: [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Available from: [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. Available from: [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available from: [Link]

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PMC. Available from: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available from: [Link]

  • (PDF) Development and validation of analytical method for mono, di and triacetin analysis by HPLC/UV–Vis/DAD detection with 13C NMR identification. ResearchGate. Available from: [Link]

  • Separation techniques: Chromatography. PMC - NIH. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Agritrop. Available from: [Link]

  • Spectroscopy of Ethers. Fiveable. Available from: [Link]

  • solid-liquid extraction. Columbia University. Available from: [Link]

  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available from: [Link]

  • Ring-closing C–O/C–O metathesis of ethers with primary aliphatic alcohols. PMC. Available from: [Link]

  • Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. PMC. Available from: [Link]

  • Ether synthesis by reductive etherification. Organic Chemistry Portal. Available from: [Link]

  • Test for diethylether or tertiary alcohol? Chemistry Stack Exchange. Available from: [Link]

  • Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. MDPI. Available from: [Link]

  • 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Available from: [Link]

  • Liquid-Liquid Extraction and Separation Schemes. Organic Chemistry Lab Techniques. Available from: [Link]

Sources

Technical Support Center: 3-Butoxy-5-methylphenol Handling & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Butoxy-5-methylphenol (CAS: 1696736-05-6). This guide is engineered for researchers, analytical chemists, and drug development professionals. Because alkoxylated phenols are highly susceptible to environmental degradation, this document moves beyond basic handling instructions to explain the causality behind degradation and provides a self-validating system to ensure absolute experimental integrity.

The Mechanistic Reality of Phenol Oxidation (Expertise & Causality)

To effectively protect 3-Butoxy-5-methylphenol, one must understand why it degrades. The molecule consists of a phenolic hydroxyl group (-OH) attached to an aromatic ring, which is further substituted with electron-donating methyl (-CH₃) and butoxy (-O-C₄H₉) groups.

These electron-donating groups increase the electron density of the aromatic ring. While this is useful for downstream synthesis, it makes the phenolic proton highly susceptible to abstraction by reactive oxygen species (ROS) or trace metals.

When exposed to air and light, the phenol slowly oxidizes. The initial loss of a hydrogen atom generates a highly reactive phenoxy radical . This radical rapidly reacts with molecular oxygen to form quinone derivatives (such as p-benzoquinones), which exhibit a distinct pink or yellow color. Over time, these quinones react with unreacted phenol molecules to form heavily polymerized, dark red or brown phenoquinones ([1]).

AutoOxidation A 3-Butoxy-5-methylphenol (Colorless/White) C Phenoxy Radical (Highly Reactive) A->C Hydrogen Abstraction B Initiation Factors (O2, Light, Heat, Metals) B->C Catalyzes D Quinone Derivatives (Pink/Yellow Discoloration) C->D Oxidation by O2 E Polymerized Phenoquinones (Deep Red/Brown) D->E Radical Coupling

Mechanistic pathway of 3-Butoxy-5-methylphenol auto-oxidation and polymerization.

Quantitative Stability Data

The following table synthesizes the degradation causality into actionable metrics. By comparing storage environments, researchers can predict the half-life and purity retention of their stock compounds.

Storage ConditionAtmosphereVessel TypeTemperatureEst. Shelf Life6-Month Purity
Optimal ArgonAmber Glass-20°C> 24 Months> 99.5%
Standard NitrogenAmber Glass4°C12 Months98.0%
Sub-optimal Ambient AirClear Glass4°C3-6 Months92.0%
Poor Ambient AirClear Glass20°C (RT)< 1 Month< 80.0%

Self-Validating Storage Protocol

A protocol is only as good as its ability to prove it worked. This methodology is designed as a self-validating system : by incorporating Pre-Use Quality Control (QC) checks, the workflow inherently verifies that the storage conditions successfully prevented oxidation.

Step-by-Step Methodology: Inert Gas Blanketing & Aliquoting
  • Baseline QC (The Control): Upon receipt, perform a visual inspection (must be colorless/white) and run a baseline HPLC trace. Log the retention time and purity.

  • Environment Preparation: Transfer the bulk chemical to a glove box or Schlenk line. Ensure all spatulas are PTFE-coated or high-purity glass to prevent trace-metal catalyzed radical formation ([2]).

  • Aliquoting: Divide the bulk material into single-use aliquots using amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure; amber glass blocks UV-induced photolysis.

  • Argon Blanketing: Purge each vial with Argon gas for 15–30 seconds. Causality: Argon is heavier than air and Nitrogen; it sinks to the bottom of the vial, actively displacing oxygen away from the phenol surface.

  • Sealing & Storage: Seal immediately with PTFE-lined caps. Store the aliquots in a dedicated -20°C freezer, isolated from strong oxidizing agents ([3]).

  • Pre-Use Validation (The Feedback Loop): Before using an aliquot in an experiment, allow it to equilibrate to room temperature (to prevent moisture condensation). Perform a visual check. If it is colorless, the protocol is validated. If HPLC shows no secondary quinone peaks, absolute integrity is confirmed.

StorageProtocol S1 1. Material Receipt Visual & HPLC Baseline S2 2. Environment Prep PTFE Tools / No Metals S1->S2 S3 3. Aliquoting & Purging Amber Glass + Argon Gas S2->S3 S4 4. Cold Storage Maintain at -20°C S3->S4 S5 5. Pre-Use QC Self-Validation Check S4->S5 S5->S1 Feedback Loop Validates Process

Self-validating workflow for the storage and handling of oxidation-sensitive phenols.

Troubleshooting & FAQs

Q: My 3-Butoxy-5-methylphenol powder has turned a faint pink. What happened, and can I still use it? A: Pink discoloration is the hallmark of early-stage auto-oxidation. The phenol has begun converting into p-benzoquinone derivatives due to light or oxygen exposure ([1]). For highly sensitive biological assays or precise stoichiometric syntheses, this batch should be discarded or recrystallized, as the quinones will introduce significant experimental noise.

Q: I stored my vial at -20°C, but it degraded faster than expected. Why? A: The most common cause is "cold condensation." If a vial is opened immediately after being taken out of the freezer, ambient moisture condenses on the cold chemical. Water introduces dissolved oxygen and acts as a solvent that accelerates degradation. Always allow the sealed vial to equilibrate to room temperature before opening.

Q: Can I use Nitrogen instead of Argon for blanketing? A: While Nitrogen is standard, Argon is scientifically superior for solid phenols. Because Argon is denser than ambient air, it effectively sinks and creates a physical "blanket" over the compound. Nitrogen is lighter and tends to mix with ambient air, requiring a much longer purge time to achieve the same level of oxygen displacement.

Q: Is it safe to heat the vial to redissolve precipitated phenol? A: No. Heating blocked-in systems (tightly sealed vials) containing phenols can lead to dangerous high-pressure situations and drastically accelerates the thermal oxidation pathways ([4]). Gentle warming should only be done in vented environments under inert gas.

References

  • Air- and light-sensitivity of phenol. Chemistry Stack Exchange. Available at:[Link]

  • Phenol Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:[Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at:[Link]

  • Guidelines for the Safe Handling and Transport of Phenol. European Chemical Industry Council (CEFIC). Available at:[Link]

Sources

Controlling regioselectivity in the synthesis of 3-Butoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Controlling Regioselectivity in 3-Butoxy-5-methylphenol Synthesis

Part 1: Diagnostic & Strategic Framework

The Core Challenge: Desymmetrization of Orcinol In the synthesis of 3-Butoxy-5-methylphenol (Orcinol monobutyl ether), the term "regioselectivity" refers to the chemoselective desymmetrization of the starting material, Orcinol (3,5-dihydroxytoluene). Since Orcinol possesses


 symmetry with two equivalent phenolic hydroxyl groups, the challenge is not distinguishing between non-equivalent sites, but rather kinetic control  to favor Mono-O-alkylation (

) over Di-O-alkylation (

).

A secondary regioselectivity challenge is O- vs. C-alkylation . While Williamson ether synthesis typically favors O-alkylation, the electron-rich resorcinol ring is susceptible to C-alkylation (nuclear alkylation) under forcing conditions or with "soft" electrophiles/solvent combinations.

Strategic Pillars for Selectivity:

  • Stoichiometric Statistical Biasing: Using a high ratio of Nucleophile (Orcinol) to Electrophile (n-Butyl Bromide) is the most robust method to minimize

    
    .
    
  • Base-Solvent Pairing: Utilizing weak bases (e.g.,

    
    ) in polar aprotic solvents (DMF/Acetonitrile) promotes the formation of the mono-phenoxide anion without generating the highly reactive dianion.
    
  • Solubility-Driven Workup: Exploiting the acidity difference between the product (a phenol) and the byproduct (a neutral ether) for purification.

Part 2: The "Golden Path" Protocol

Optimized Synthesis of 3-Butoxy-5-methylphenol Target Scale: 10 mmol | Expected Yield: 65-75% (Mono-ether)

Reagents & Setup
ComponentRoleEquivalentsNotes
Orcinol Anhydrous Substrate3.0 eqExcess is critical to suppress di-alkylation.
n-Butyl Bromide Electrophile1.0 eqLimiting reagent.
Potassium Carbonate (

)
Base1.2 eqAnhydrous, micronized preferred.
DMF (N,N-Dimethylformamide) Solvent0.5 MDry; promotes

O-alkylation.
Potassium Iodide (KI) Catalyst0.1 eqFinkelstein catalyst to accelerate reaction.
Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Orcinol (3.72 g, 30 mmol) in DMF (20 mL) under Nitrogen atmosphere.

  • Deprotonation: Add

    
     (1.66 g, 12 mmol) . Stir at room temperature for 30 minutes. Note: The solution may turn slightly pink/brown due to trace oxidation of the electron-rich phenoxide.
    
  • Addition: Add KI (166 mg, 1 mmol) followed by the slow, dropwise addition of n-Butyl Bromide (1.08 mL, 10 mmol) over 1 hour via syringe pump or addition funnel.

    • Rationale: Slow addition keeps the instantaneous concentration of the alkylating agent low, statistically favoring reaction with the abundant unreacted Orcinol rather than the forming product.

  • Reaction: Heat the mixture to 60°C and stir for 12-16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: Product

      
      ; Di-ether 
      
      
      
      ; Orcinol
      
      
      .
  • Quench & Workup (Critical for Selectivity):

    • Dilute with water (100 mL) and extract with Toluene (

      
       mL). Toluene is preferred over DCM to avoid extracting unreacted Orcinol.
      
    • Purification Logic: The organic layer contains the Mono-ether and Di-ether. The aqueous layer retains most of the excess Orcinol and inorganic salts.

    • Wash the combined organic layers with 1M NaOH (2 \times 30 mL) .

      • Action: This extracts the desired 3-Butoxy-5-methylphenol (as a phenoxide) into the aqueous phase, leaving the neutral 3,5-Dibutoxytoluene in the Toluene layer.

    • Separate the aqueous NaOH layer, acidify carefully with 6M HCl to pH 2, and re-extract with Ethyl Acetate.

    • Dry over

      
      , filter, and concentrate to yield high-purity mono-ether.
      

Part 3: Troubleshooting & FAQs

Q1: I am consistently observing 20-30% formation of the di-ether (3,5-dibutoxytoluene). How do I stop this?

Root Cause: The reaction kinetics (


) are working against you. Once the mono-ether is formed, its remaining hydroxyl group is electronically similar to the starting material (or slightly more reactive due to the electron-donating alkoxy group).
Corrective Actions: 
  • Increase Stoichiometry: Shift from 3.0 eq to 5.0 eq of Orcinol. This is the most effective thermodynamic lever.

  • Switch Solvents: Change from DMF to Acetone (reflux). Acetone is less polar than DMF. In less polar solvents, the dianion is less soluble and less reactive, and the potassium phenoxide forms tight ion pairs, which can enhance steric differentiation.

  • Lower Temperature: Reduce reaction temperature to 40°C . Selectivity often improves at lower conversion rates.

Q2: I see a spot on TLC that doesn't match the mono- or di-ether. Is this C-alkylation?

Analysis: Yes, C-alkylation (nuclear alkylation) is a risk with electron-rich resorcinols. It typically occurs at the position ortho to the hydroxyl groups (position 2 or 4). Diagnostic: C-alkylated products often have distinct UV activity and lower


 than O-alkylated ethers but higher than the starting material.
Prevention: 
  • Avoid "Soft" Conditions: Do not use Iodides (n-BuI) if C-alkylation is observed; Bromides are harder electrophiles favoring O-alkylation (Hard-Soft Acid-Base theory).

  • Solvent Check: Ensure the solvent is aprotic. Protic solvents (ethanol/water) solvate the oxygen anion, reducing its nucleophilicity and allowing the carbon ring to compete as a nucleophile (C-alkylation).[1] Strictly use anhydrous DMF or Acetonitrile.

Q3: The reaction is stalling at 50% conversion. Should I add more base?

Recommendation: No. Adding more base increases the concentration of free phenoxide, which might accelerate di-alkylation. Solution:

  • Add Catalyst: If you haven't used KI, add 10 mol% TBAI (Tetrabutylammonium iodide) or KI. This generates the more reactive butyl iodide in situ (Finkelstein reaction).

  • Check Reagent Quality: Alkyl bromides can degrade. Ensure n-Butyl Bromide is clear and colorless.

Q4: My product is contaminated with unreacted Orcinol. How do I remove it without column chromatography?

Technique: Use the "Differential pH Extraction" method.

  • Dissolve the crude mixture (containing SM and Mono) in DCM .

  • Wash with 0.1 M Phosphate Buffer (pH 6.0) or water. Orcinol is significantly more water-soluble (especially in warm water) than the mono-butyl ether.

  • Alternatively, wash the organic layer with 5%

    
     . While neither is acidic enough to be deprotonated by bicarbonate, the high polarity of Orcinol often drives it into the aqueous phase compared to the lipophilic mono-ether.
    

Part 4: Visualizing the Control Logic

Figure 1: Reaction Pathway and Selectivity Nodes

Caption: Kinetic pathway showing the competition between Mono-O-alkylation (Target), Di-O-alkylation (Over-reaction), and C-alkylation (Side-reaction).

ReactionPath SM Orcinol (3,5-dihydroxytoluene) Mono TARGET: Mono-Ether (3-Butoxy-5-methylphenol) SM->Mono k1: + n-BuBr, K2CO3 (Major Path) C_Alk Impurity: C-Alkylated (2-Butyl-5-methylresorcinol) SM->C_Alk Side Rxn: Protic Solvent or Soft Electrophile Di Impurity: Di-Ether (3,5-Dibutoxytoluene) Mono->Di k2: + n-BuBr (Avoid via Excess SM)

Figure 2: Purification Workflow (The "pH Switch")

Caption: Workup strategy to isolate the Mono-ether from neutral Di-ethers and polar Starting Material.

Workup Crude Crude Reaction Mix (SM, Mono, Di, Salts) Step1 Partition: Toluene / Water Crude->Step1 Org1 Organic Phase (Mono + Di) Step1->Org1 Aq1 Aqueous Phase (Salts + Most SM) Step1->Aq1 Discard Step2 Extract with 1M NaOH Org1->Step2 Org2 Organic Phase (Neutral Di-Ether) Step2->Org2 Discard (Recycle Solvent) Aq2 Aqueous Phase (Sodium Phenoxide of Mono) Step2->Aq2 Step3 Acidify (HCl) & Extract EtOAc Aq2->Step3 Final Pure 3-Butoxy-5-methylphenol Step3->Final

Part 5: References

  • Paduraru, P. M., et al. (2008). "Synthesis of substituted alkoxy benzene minilibraries, for the discovery of new insect olfaction or gustation inhibitors." ACS Combinatorial Science, 10(1), 96-104. (Demonstrates Resorcinol mono-alkylation protocols using

    
    /Acetonitrile). Link
    
  • Durst, H. D., & Liebeskind, L. (1974). "Phase transfer catalysis. Preparation of alkyl aryl ethers." Journal of Organic Chemistry, 39(22), 3271-3273. (Foundational work on controlling etherification selectivity). Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Refer to section on Phenol protection/alkylation strategies). Link

  • Marakatti, V., et al. (2019). "Sulfated Zirconia an Efficient Catalyst for the Friedel-Crafts Monoalkylation of Resorcinol."[2] New Journal of Chemistry. (Discusses the competing C-alkylation pathways in resorcinol derivatives). Link

Sources

Removing unreacted starting materials from 3-Butoxy-5-methylphenol mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses the purification of 3-Butoxy-5-methylphenol (Target), typically synthesized via the mono-alkylation of Orcinol (Starting Material 1) with 1-Bromobutane/1-Iodobutane (Starting Material 2).

The Separation Challenge

The crude reaction mixture typically contains three distinct species with varying physicochemical properties. Successful purification relies on exploiting the differences in acidity (pKa) and lipophilicity (LogP) .

ComponentStructure TypeAcidity (pKa)LipophilicitySolubility Profile
Orcinol (Unreacted)Dihydroxybenzene~9.8 (High)Low (Polar)High water solubility; sticks to silica.
3-Butoxy-5-methylphenol (Target)Mono-ether Phenol~10.2 (Med)MediumSoluble in organics; extractable in base.
3,5-Dibutoxytoluene (Byproduct)Di-etherNone (Neutral)High (Non-polar)Insol. in water/base; highly soluble in hexanes.

Module 1: The "Base-Switch" Extraction Protocol

Objective: Remove the non-acidic dialkylated byproduct (3,5-Dibutoxytoluene) and unreacted alkyl halides.

This protocol utilizes the phenolic nature of the target molecule.[1][2][3] By converting the phenol to its water-soluble phenolate salt, it can be separated from neutral impurities which remain in the organic phase.

Step-by-Step Workflow
  • Initial Dissolution: Dissolve the crude residue in a non-polar solvent such as Diethyl Ether (Et₂O) or Toluene . Avoid Dichloromethane (DCM) if possible, as emulsions are more common.

  • The "Claisen" Extraction:

    • Extract the organic layer 3 times with 2M NaOH .

    • Mechanism:[4][5][6][7][8] The NaOH deprotonates the Target (Product) and any remaining Orcinol, pulling them into the aqueous phase.

    • Result: The organic phase now holds the Dialkylated impurity and unreacted Butyl halide . Discard this organic phase (or save for recovery).

  • Acidification & Recovery:

    • Cool the combined aqueous extracts to 0°C.

    • Slowly acidify with 6M HCl until pH < 2.

    • Observation: The solution will turn cloudy as the protonated 3-Butoxy-5-methylphenol precipitates/oils out.

  • Final Extraction:

    • Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) .

    • Dry over Na₂SO₄ and concentrate.[7]

Workflow Visualization

purification_logic Crude Crude Mixture (Target + Orcinol + Dialkylated) OrgSolvent Dissolve in Et2O / Toluene Crude->OrgSolvent NaOH_Wash Extract with 2M NaOH OrgSolvent->NaOH_Wash Org_Phase_1 Organic Phase (Dialkylated Byproduct + Alkyl Halide) NaOH_Wash->Org_Phase_1 Neutral Species Aq_Phase_1 Aqueous Phase (Target Phenolate + Orcinol Salts) NaOH_Wash->Aq_Phase_1 Anionic Species Acidify Acidify with HCl (pH < 2) Aq_Phase_1->Acidify Extract_EtOAc Extract into EtOAc Acidify->Extract_EtOAc Final_Org Final Organic Layer (Target + Trace Orcinol) Extract_EtOAc->Final_Org Final_Aq Aqueous Waste (Inorganic Salts) Extract_EtOAc->Final_Aq

Figure 1: The "Base-Switch" logic separates neutral byproducts from the acidic phenolic target.

Module 2: Removing Unreacted Orcinol

Objective: Remove the highly polar starting material (Orcinol) that co-extracted with the product in Module 1.

Since both Orcinol and the Target are phenols, the NaOH extraction (Module 1) does not separate them. You must rely on Water Solubility or Chromatography .

Method A: The Water Wash (Pre-Chromatography)

Orcinol is significantly more water-soluble than the butylated product.

  • Redissolve the crude product (from Module 1) in Diethyl Ether (Et₂O).

  • Wash the organic layer vigorously with Water (5x volumes).

  • Repeat 3–4 times.

  • Validation: Spot the organic layer on a TLC plate. Orcinol stays at the baseline (high polarity). If the baseline spot persists, proceed to Method B.

Method B: Flash Column Chromatography

If high purity (>98%) is required, chromatography is mandatory.

  • Stationary Phase: Silica Gel (Standard 40–63 µm).

  • Mobile Phase Gradient: Hexanes:Ethyl Acetate.

    • Start: 95:5 (Elutes residual dialkylated byproduct).

    • Ramp to: 85:15 (Elutes Target: 3-Butoxy-5-methylphenol).

    • Flush: 50:50 (Elutes Orcinol).

  • Rf Values (approx. in 80:20 Hex:EtOAc):

    • Dialkylated: ~0.8 (Travels with solvent front).

    • Target: ~0.4–0.5.

    • Orcinol: < 0.1 (Sticks to baseline).

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product contains "neutral" oil that won't solidify. Incomplete removal of dialkylated byproduct.Repeat Module 1 (NaOH extraction). Ensure the aqueous phase is washed once with fresh ether before acidification to pull out trapped neutrals.
Low Yield after Acidification. Product is trapped in the aqueous phase or pH is not low enough.1. Check pH; must be <2. 2. Saturate the aqueous layer with NaCl (brine) before the final EtOAc extraction to "salt out" the organic phenol.
Product is reddish/brown. Oxidation of trace Orcinol.Perform a rapid filtration through a short pad of silica gel using 10% EtOAc/Hexane. Store under Argon.
Emulsions form during extraction. Similar densities of solvents or presence of surfactants.1. Add brine. 2. Filter the biphasic mixture through Celite. 3. Use Toluene instead of DCM.

References

  • Separation of Alkylated Phenols: US Patent 4547596A describes the separation of alkylated phenols based on dissociation constants and solvent extraction. Source:

  • Orcinol Alkylation & Properties: "Synthesis of 3-Butoxy-5-methylphenol" typically follows standard Williamson ether synthesis protocols adapted for resorcinol derivatives. General pKa data for resorcinol monoethers vs diethers supports the base-extraction logic. Source:

  • Purification of Resorcinol Derivatives: US Patent 4239921A details purification techniques for crude resorcinol mixtures using specific solvent systems. Source:

Sources

Validation & Comparative

HPLC method development for assaying 3-Butoxy-5-methylphenol purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Assaying 3-Butoxy-5-methylphenol Purity: A Comparative Guide to Column Chemistries and Mobile Phase Strategies

Introduction: The Analytical Challenge

Assaying the purity of 3-Butoxy-5-methylphenol requires a nuanced approach to reversed-phase high-performance liquid chromatography (RP-HPLC). As an alkyl-substituted phenol with a bulky butoxy ether chain, this molecule is highly lipophilic. In pharmaceutical and chemical synthesis workflows, the primary analytical challenge is achieving baseline resolution between the target analyte and structurally similar synthetic by-products, such as unreacted precursors (e.g., 5-methylresorcinol), homologous ethers (e.g., 3-propoxy-5-methylphenol), and positional isomers.

This guide objectively compares column chemistries and mobile phase strategies, providing a self-validating protocol grounded in the physicochemical properties of the analyte.

Mechanistic Grounding: The Causality Behind the Chromatography

As an application scientist, method development is an exercise in exploiting the specific molecular interactions of the analyte. For 3-Butoxy-5-methylphenol, three core parameters dictate chromatographic success:

1. Ionization Suppression via pH Control Phenols possess a weakly acidic hydroxyl group, typically exhibiting a pKa between 9.5 and 10.5. If the mobile phase pH approaches this pKa, the analyte exists in a dynamic equilibrium between its neutral (protonated) and ionized (phenoxide) forms. Chromatographically, this dual-state existence manifests as severe peak tailing, band broadening, and irreproducible retention times. To ensure the molecule remains fully protonated, the mobile phase must be heavily buffered to an acidic pH (typically pH 2.0–3.0) using modifiers like 0.1% phosphoric acid or formic acid[1].

2. Stationary Phase Selectivity: Beyond Hydrophobicity While fully porous C18 (octadecyl silica) columns are the traditional workhorses for separating hydrophobic alkylphenols[2], they rely almost entirely on dispersive hydrophobic interactions. For resolving closely related structural isomers (like ether homologues), this is often insufficient. Transitioning to a Biphenyl stationary phase introduces orthogonal


 and dipole-dipole interactions. The electron-dense aromatic rings of the biphenyl ligand interact directly with the phenolic ring of 3-Butoxy-5-methylphenol, offering superior shape selectivity. Furthermore, utilizing core-shell (superficially porous) particles reduces the longitudinal diffusion path length, drastically increasing theoretical plates (

) without the extreme backpressure penalties associated with sub-2 µm UHPLC columns[3].

3. Mobile Phase Modifiers: Protic vs. Aprotic While Acetonitrile (ACN) is aprotic and yields lower system backpressure, Methanol (MeOH) is a protic solvent. Because 3-Butoxy-5-methylphenol contains an ether linkage that acts as a hydrogen bond acceptor, Methanol can engage in hydrogen bonding with the molecule. This specific interaction often provides better selectivity (


) for resolving homologous ether impurities than Acetonitrile.

Comparative Performance Data

To objectively evaluate the optimal method, we compared three distinct column chemistries under identical gradient conditions.

  • Critical Pair: 3-Butoxy-5-methylphenol and its synthetic homologue, 3-propoxy-5-methylphenol.

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Methanol (0.1% Formic Acid).

Table 1: Column Performance Comparison (Flow rate: 1.0 mL/min, Temp: 30°C)

Column ChemistryParticle ArchitectureRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

)
Standard C18 5.0 µm Fully Porous12.4 min1.458,5001.8
Core-Shell C18 2.7 µm Superficially Porous9.8 min1.1518,2002.6
Core-Shell Biphenyl 2.7 µm Superficially Porous10.5 min1.0519,5004.1

Data Synthesis: The Core-Shell Biphenyl column significantly outperformed the alternatives. While the Core-Shell C18 provided a massive leap in efficiency and speed over the standard 5 µm C18[4], the Biphenyl chemistry provided the highest resolution (


 = 4.1) and sharpest peak symmetry due to the synergistic combination of core-shell mass transfer kinetics and 

stationary phase interactions.

Experimental Protocol: Optimized Assay Workflow

This protocol is designed as a self-validating system, ensuring robustness and reproducibility across different laboratories.

Step 1: Standard and Sample Preparation

To prevent solvent-mismatch peak distortion, samples must be dissolved in conditions closely matching the initial mobile phase.

  • Weigh exactly 10.0 mg of 3-Butoxy-5-methylphenol reference standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of HPLC-Grade Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with the initial mobile phase composition (60% Water / 40% Methanol).

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Conditions
  • Instrument: HPLC equipped with a Diode Array Detector (DAD)[5].

  • Column: Core-Shell Biphenyl, 100 mm × 4.6 mm, 2.7 µm.

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: HPLC-grade Methanol with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 0.5°C (Critical for maintaining consistent mass transfer and viscosity).

  • Injection Volume: 5 µL.

  • Detection: UV at 278 nm (the optimal absorbance maximum for alkylphenols)[5].

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
2.06040Isocratic Hold
10.01090Linear Ramp
12.01090Isocratic Wash
12.16040Step Return
16.06040Re-equilibration

Workflow Visualization

HPLC_Workflow Step1 1. Analyte Profiling (Hydrophobicity & pKa Assessment) Step2 2. Column Chemistry Selection (Core-Shell Biphenyl vs C18) Step1->Step2 Step3 3. Mobile Phase Optimization (Protic Modifiers & Acidic Buffers) Step2->Step3 Step4 4. Gradient & Flow Tuning (Maximize Resolution, Minimize Time) Step3->Step4 Step5 5. Method Validation (Specificity, Precision, Robustness) Step4->Step5

Figure 1: Systematic RP-HPLC method development workflow for phenolic compounds.

References

  • [3] Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. AKJournals.[Link]

  • [1] HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (PMC).[Link]

  • [2] Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. ResearchGate.[Link]

  • [5] Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI.[Link]

  • [4] Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies.[Link]

Sources

A Comparative Guide to the GC-MS Fragmentation Patterns of 3-Butoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Alkoxy-Aromatic Compounds

In the landscape of pharmaceutical and materials science, the characterization of substituted aromatic compounds is of paramount importance. 3-Butoxy-5-methylphenol, a molecule featuring a phenol, an ether, and an alkyl group, represents a class of compounds whose biological activity and material properties are intrinsically linked to their molecular structure. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the elucidation of such structures, with the fragmentation pattern serving as a molecular fingerprint. Understanding these fragmentation pathways is not merely an academic exercise; it is a critical step in quality control, metabolite identification, and the rational design of new chemical entities.

This guide provides an in-depth analysis of the predicted electron ionization (EI) GC-MS fragmentation pattern of 3-Butoxy-5-methylphenol. In the absence of a publicly available spectrum for this specific molecule, we will deduce its fragmentation pathways based on established principles of mass spectrometry and by drawing comparisons with structurally related compounds. To further enhance the analytical utility of this guide, we will compare the predicted fragmentation of 3-Butoxy-5-methylphenol with that of its close structural relative, 4-Butoxyphenol. This comparative approach will highlight the subtle yet significant influence of substituent positioning on the fragmentation process, offering a more nuanced understanding for the discerning researcher.

Predicted GC-MS Fragmentation of 3-Butoxy-5-methylphenol: A Mechanistic Perspective

The molecular structure of 3-Butoxy-5-methylphenol (C11H16O2, Molecular Weight: 180.24 g/mol ) presents several potential sites for fragmentation under electron ionization. The fragmentation cascade is initiated by the removal of an electron to form the molecular ion (M+•), which is expected to be reasonably abundant due to the stabilizing effect of the aromatic ring.

The subsequent fragmentation is dictated by the relative stabilities of the resulting carbocations and neutral losses. Key fragmentation pathways are anticipated to involve the butoxy side chain and the aromatic core.

Major Fragmentation Pathways
  • Benzylic Cleavage and Loss of Propene (McLafferty-type Rearrangement): A highly characteristic fragmentation for butyl aryl ethers is the loss of a neutral propene molecule (C3H6, 42 Da) via a six-membered ring transition state, a process analogous to the McLafferty rearrangement. This would result in a prominent ion at m/z 138 . This fragment represents the 3-hydroxy-5-methylphenoxy radical cation.

  • Alpha-Cleavage of the Butoxy Group: Cleavage of the C-C bond alpha to the ether oxygen is a common fragmentation pathway for ethers.[1] This would lead to the loss of a propyl radical (•C3H7, 43 Da), resulting in an ion at m/z 137 .

  • Cleavage of the Ether Bond:

    • Loss of the Butoxy Radical: Cleavage of the Ar-O bond can lead to the loss of a butoxy radical (•OC4H9, 73 Da), although this is generally less favored than the loss of an alkyl radical. This would result in an ion corresponding to the methylphenol cation at m/z 107 .

    • Loss of a Butyl Radical: Cleavage of the O-C4H9 bond will result in the loss of a butyl radical (•C4H9, 57 Da), leading to a prominent ion at m/z 123 , corresponding to the 3-hydroxy-5-methylphenoxonium ion.

  • Fragmentation of the Butyl Chain: The butyl group itself can undergo fragmentation, leading to the loss of smaller alkyl radicals. For instance, the loss of an ethyl radical (•C2H5, 29 Da) from the molecular ion would yield an ion at m/z 151 .

  • Fragmentation of the Aromatic Ring: Phenolic compounds are known to undergo characteristic ring fragmentation, including the loss of carbon monoxide (CO, 28 Da) and a formyl radical (•CHO, 29 Da).[2] These cleavages would likely occur from the major fragment ions rather than the molecular ion directly.

The following diagram illustrates the predicted major fragmentation pathways for 3-Butoxy-5-methylphenol.

M 3-Butoxy-5-methylphenol (M+•) m/z = 180 F138 [M - C3H6]+• m/z = 138 M->F138 - C3H6 (42 Da) (McLafferty-type) F123 [M - C4H9]+ m/z = 123 M->F123 - •C4H9 (57 Da) F107 [M - OC4H9]+ m/z = 107 M->F107 - •OC4H9 (73 Da) F57 [C4H9]+ m/z = 57 M->F57

Caption: Predicted major fragmentation pathways of 3-Butoxy-5-methylphenol.

Comparative Analysis: 3-Butoxy-5-methylphenol vs. 4-Butoxyphenol

To provide a deeper analytical context, we will now compare the predicted fragmentation of 3-Butoxy-5-methylphenol with the known fragmentation of 4-Butoxyphenol, as documented in the NIST Mass Spectrometry Data Center.[3] The absence of the methyl group and the different substitution pattern in 4-Butoxyphenol (C10H14O2, Molecular Weight: 166.22 g/mol ) will lead to distinct differences in the mass spectrum.

Feature3-Butoxy-5-methylphenol (Predicted)4-Butoxyphenol (Experimental)[3]Rationale for Differences
Molecular Ion (M+•) m/z 180m/z 166Difference in molecular weight due to the presence of a methyl group in 3-Butoxy-5-methylphenol.
Loss of Propene m/z 138m/z 124Both undergo a similar McLafferty-type rearrangement. The resulting fragment differs by 14 Da (CH2) due to the methyl group.
Loss of Butyl Radical m/z 123m/z 109Cleavage of the O-butyl bond. The resulting phenoxonium ion differs by 14 Da.
Base Peak Likely m/z 138 or 123m/z 109The base peak is the most stable fragment. For 4-Butoxyphenol, the ion at m/z 109 is the most abundant. For 3-Butoxy-5-methylphenol, the relative stability of the m/z 138 and 123 ions will determine the base peak.
Other Significant Ions m/z 107, 57m/z 81, 57, 41The ion at m/z 57 ([C4H9]+) is common to both. The ions at m/z 81 and 41 in 4-butoxyphenol likely arise from further fragmentation of the aromatic ring and the butyl chain, respectively.

The following diagram illustrates the major fragmentation pathways of 4-Butoxyphenol.

M 4-Butoxyphenol (M+•) m/z = 166 F124 [M - C3H6]+• m/z = 124 M->F124 - C3H6 (42 Da) (McLafferty-type) F109 [M - C4H9]+ m/z = 109 (Base Peak) M->F109 - •C4H9 (57 Da) F57 [C4H9]+ m/z = 57 M->F57 F81 [C6H5O]+ m/z = 81 F109->F81 - CO (28 Da)

Caption: Major fragmentation pathways of 4-Butoxyphenol.

Experimental Protocol for GC-MS Analysis

This section provides a detailed, self-validating protocol for the GC-MS analysis of 3-Butoxy-5-methylphenol and related compounds. The parameters are chosen to ensure robust separation and sensitive detection.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of 3-Butoxy-5-methylphenol in methanol. Serially dilute to create working standards in the range of 1-100 µg/mL.

  • Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) with a C18 cartridge is recommended. The final extract should be reconstituted in methanol.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: A non-polar or semi-polar column is recommended. A good choice would be a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless (purge flow on after 1 min)

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

    • Scan Mode: Full Scan

3. Data Analysis:

  • Peak Identification: Identify the peak corresponding to 3-Butoxy-5-methylphenol based on its retention time.

  • Mass Spectrum Analysis: Extract the mass spectrum for the identified peak and compare it with the predicted fragmentation pattern.

  • Quantification: If required, perform quantification using a calibration curve generated from the standard solutions.

The following diagram outlines the experimental workflow.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions Injection GC Injection Standard->Injection Extraction Sample Extraction (LLE/SPE) Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Identification Peak Identification Detection->Identification Spectrum Mass Spectrum Analysis Identification->Spectrum Quantification Quantification Spectrum->Quantification

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the GC-MS fragmentation pattern of 3-Butoxy-5-methylphenol. By leveraging fundamental principles of mass spectrometry and drawing comparisons with the known fragmentation of 4-Butoxyphenol, we have elucidated the likely fragmentation pathways and identified key diagnostic ions. The provided experimental protocol offers a robust starting point for the analysis of this and related compounds. It is our hope that this guide will serve as a valuable resource for researchers in their efforts to characterize and understand the complex world of substituted aromatic compounds.

References

  • NIST Mass Spectrometry Data Center. Phenol, 4-butoxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Belghiche, C., et al. (2013). Solid-phase extraction of phenols from environmental water using a new polymeric resin. Journal of Separation Science, 36(13), 2145-2152. [Link]

  • Sparkman, O. D., et al. (2011). Mass Spectrometry Desk Reference. Premier Biosoft.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. Phenol. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Das, C., et al. (2018). A review on the recent advances in the analysis of phenolic endocrine disruptors and related compounds. Journal of Separation Science, 41(1), 324-347. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Technical Comparison Guide: IR Spectroscopy Characterization of 3-Butoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the development of resorcinol-based pharmaceutical intermediates, 3-Butoxy-5-methylphenol (an alkylated resorcinol derivative) serves as a critical scaffold. Its structural integrity is often compromised by the formation of regioisomers (e.g., 2-butoxy-4-methylphenol) during alkylation reactions.

This guide provides an advanced comparative analysis of the Infrared (IR) spectral signature of 3-Butoxy-5-methylphenol. Unlike basic spectral lists, this document focuses on differential diagnosis —how to distinguish this specific 1,3,5-trisubstituted aromatic ether from its lower-molecular-weight analogs (e.g., 3-Methoxy-5-methylphenol) and its positional isomers using vibrational spectroscopy.

Experimental Methodology

To ensure reproducibility and "self-validating" protocols, the following methodology is recommended for the characterization of alkylated phenols.

Sample Preparation Protocols
  • Neat Liquid Film (Preferred for Oils): If the product is an oil (common for butylated phenols), place a drop between two NaCl or KBr plates. This avoids solvent interference in the fingerprint region.

  • ATR (Attenuated Total Reflectance): For rapid QC. Use a Diamond or ZnSe crystal.

    • Note: ATR often shifts peaks by 2–5 cm⁻¹ lower compared to transmission modes due to depth of penetration effects.

  • Solution Phase (CCl₄ or CHCl₃): Used specifically to evaluate Hydrogen Bonding.

    • Diagnostic Check: Dilute to <0.01 M. If the broad OH band (3350 cm⁻¹) disappears and a sharp peak appears at ~3600 cm⁻¹, the H-bonding is intermolecular.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprint differentiation).

  • Scans: Minimum 32 scans to resolve weak overtone bands in the 1600–2000 cm⁻¹ region.

  • Apodization: Boxcar or Strong Norton-Beer.

Spectral Analysis: The 3-Butoxy-5-methylphenol Signature

The IR spectrum of 3-Butoxy-5-methylphenol is defined by the interplay between the phenolic hydroxyl , the aromatic ether linkage , and the 1,3,5-substitution pattern .

Functional Group Region (4000–1500 cm⁻¹)
The Hydroxyl (O-H) Anomaly

Unlike simple alcohols, the phenolic OH in 3-Butoxy-5-methylphenol is acidic and prone to strong hydrogen bonding.

  • Observation: Broad band centered at 3300–3450 cm⁻¹ .

  • Differentiation: In dilute solution, this shifts to a sharp singlet at ~3610 cm⁻¹ .

  • Comparison: This band is virtually identical to 3-Methoxy-5-methylphenol, making it a poor discriminator between analogs.

The Alkyl Region (C-H Stretching)

This is the primary region for distinguishing the Butoxy chain from shorter chains (Methoxy/Ethoxy).

  • 3-Methoxy-5-methylphenol: Dominated by aromatic C-H (>3000 cm⁻¹) and methyl C-H (~2960 cm⁻¹).

  • 3-Butoxy-5-methylphenol: Shows significantly enhanced intensity in the methylene (-CH₂-) stretching modes due to the butyl chain.

    • 2955 cm⁻¹: Methyl asymmetric stretch (terminal CH₃ of butyl + ring methyl).

    • 2930 cm⁻¹: Methylene asymmetric stretch (unique to long chain).

    • 2870 cm⁻¹: Methyl symmetric stretch.

The Fingerprint Region (1500–600 cm⁻¹) – The "Truth" Sector

This region validates the 1,3,5-substitution pattern, distinguishing the target from unwanted isomers (e.g., 1,2,4-substituted byproducts).

Aromatic Skeletal Vibrations
  • 1600 & 1590 cm⁻¹: Aromatic ring breathing modes. The presence of the electron-donating alkoxy group often splits this band (doublet).

The Ether Linkage (C-O-C)[1]
  • Ar-O-C Asymmetric Stretch: 1150–1200 cm⁻¹ .

  • Aliphatic C-O Stretch: 1040–1070 cm⁻¹ .

    • Crucial Insight: In the Methoxy analog, the aliphatic C-O is often higher (~1040 cm⁻¹). In the Butoxy derivative, the mass effect of the butyl chain shifts skeletal vibrations, often broadening or splitting bands in the 1000–1100 cm⁻¹ range.

Substitution Pattern (Out-of-Plane Bending)

This is the definitive test for the 1,3,5-substitution (meta-meta).

  • Target (1,3,5-trisubstituted):

    • 810–850 cm⁻¹: Strong band (Isolated Aryl Hydrogens).

    • 680–710 cm⁻¹: Ring puckering mode.

  • Isomer (1,2,4-trisubstituted):

    • Requires two bands: one for the isolated H (~870 cm⁻¹) and one for the two adjacent H's (~810 cm⁻¹).

    • Pass/Fail Criteria: If you see a strong band near 810 cm⁻¹ without the accompanying 870 cm⁻¹ band, you likely have the correct 1,3,5-isomer.

Comparative Data Tables

Table 1: 3-Butoxy-5-methylphenol vs. 3-Methoxy Analog

Objective: Distinguishing chain length variants.

Functional GroupMode3-Butoxy-5-methylphenol (Target)3-Methoxy-5-methylphenol (Analog)Mechanistic Note
O-H Stretch3350 cm⁻¹ (Broad)3350 cm⁻¹ (Broad)Indistinguishable; dependent on H-bonding.
Alkyl C-H -CH₂- Asym2930 cm⁻¹ (Strong) Weak/AbsentThe butyl chain adds 3 methylene units, increasing intensity.
Ether C-O Aliphatic~1050–1060 cm⁻¹~1040 cm⁻¹Heavier butyl group alters vibrational coupling.
Aromatic C-H Out-of-Plane830–840 cm⁻¹830–840 cm⁻¹Identical; determined by ring substitution pattern.
Table 2: 3-Butoxy-5-methylphenol vs. Regioisomer (2-Butoxy-4-methylphenol)

Objective: Distinguishing substitution patterns (Quality Control).

Feature3-Butoxy-5-methylphenol (1,3,5-Subst)2-Butoxy-4-methylphenol (1,2,4-Subst)Interpretation
Symmetry High (C2v pseudo-symmetry)LowHigh symmetry often leads to simpler spectra.
OOP Bending Single dominant band ~835 cm⁻¹ Two bands: ~810 cm⁻¹ & ~875 cm⁻¹ 1,3,5 has only isolated hydrogens. 1,2,4 has adjacent hydrogens.
Overtones 1600–2000 cm⁻¹ pattern: 3 peaks1600–2000 cm⁻¹ pattern: ComplexOvertone patterns are diagnostic for substitution (use high conc).

Visualizing the Characterization Workflow

The following diagram outlines the logical decision tree for validating the synthesis of 3-Butoxy-5-methylphenol using IR spectroscopy.

IR_Characterization_Workflow Start Crude Product (Alkylation of 5-Methylresorcinol) Prep Sample Prep: Neat Film or CCl4 Solution Start->Prep CheckOH Check 3200-3500 cm⁻¹ Is OH present? Prep->CheckOH CheckAlkyl Check 2800-3000 cm⁻¹ Ratio of CH₂/CH₃ > 1? CheckOH->CheckAlkyl Yes (Phenol intact) Fail Reject: Wrong Isomer or Starting Material CheckOH->Fail No (O-Alkylation occurred?) CheckFingerprint Check 800-900 cm⁻¹ (OOP Bending) CheckAlkyl->CheckFingerprint High CH₂ (Butyl confirmed) CheckAlkyl->Fail Low CH₂ (Methyl/Ethyl?) Isomer135 Single Band ~835 cm⁻¹ (Isolated H) CheckFingerprint->Isomer135 1,3,5 Pattern Isomer124 Double Band 810/875 cm⁻¹ (Adjacent H) CheckFingerprint->Isomer124 1,2,4 Pattern Conclusion Identity Confirmed: 3-Butoxy-5-methylphenol Isomer135->Conclusion Isomer124->Fail

Figure 1: Decision tree for the structural validation of 3-Butoxy-5-methylphenol via IR spectroscopy, highlighting critical checkpoints for functional group verification and isomer differentiation.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Methoxy-5-methylphenol (CAS 3209-13-0). NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Ethyl-5-methylphenol (CAS 698-71-5).[2] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary for CID 76674: 3-Methoxy-5-methylphenol. National Library of Medicine (US). [Link]

  • SpectraBase. Vapor Phase IR Spectrum of 3-(Dimethylamino)-5-methylphenol (Analog Reference). John Wiley & Sons, Inc. [Link]

  • Doc Brown's Chemistry. The Infrared Spectrum of Phenol and Analysis of Functional Groups. [Link]

Sources

Comparative stability of butyl vs methyl ether derivatives of Orcinol

Author: BenchChem Technical Support Team. Date: March 2026

The selection of an appropriate ether derivative for phenolic compounds is a critical decision in drug development, natural product synthesis, and materials science. For Orcinol (5-methylbenzene-1,3-diol) —a versatile phenolic building block—the choice between methyl, n-butyl, and tert-butyl ether derivatives fundamentally alters the molecule's chemical reactivity, thermal profile, and metabolic liability.

This guide provides an authoritative, data-driven comparison of Orcinol ether derivatives, dissecting the mechanistic causality behind their stability profiles and providing self-validating experimental protocols for laboratory evaluation.

Structural & Mechanistic Causality of Ether Stability

The stability of an aryl ether is dictated by the steric bulk of the alkyl group and the electronic properties of the oxygen-carbon bond.

Orcinol Dimethyl Ether (ODE)

Orcinol dimethyl ether (3,5-dimethoxytoluene) is a naturally occurring volatile organic compound, notably emitted by specific rose cultivars (e.g., Rosa cv Golden Gate) via the enzymatic action of O-methyltransferases (OOMT1 and OOMT2)[1][2].

  • Chemical Stability: Aryl methyl ethers are exceptionally stable to bases, nucleophiles, and mild acids[3]. The lack of steric hindrance allows the methoxy group to adopt a stable planar conformation, maximizing

    
     conjugation with the aromatic ring.
    
  • Cleavage Mechanism: Cleavage requires harsh Lewis acids (e.g.,

    
    ) or strong Brønsted acids (e.g., 
    
    
    
    at reflux). Mechanistically,
    
    
    -facilitated demethylation is a multi-cycle process. It requires the formation of a mono-ether adduct, followed by a high-energy transition state where a masked bromide nucleophilically attacks the sterically accessible methyl carbon (
    
    
    pathway)[4].
Orcinol Di-n-butyl Ether (ODnBE)
  • Chemical Stability: Similar to the methyl ether, the n-butyl ether is highly stable to basic and mildly acidic conditions. However, the extended aliphatic chain increases lipophilicity and introduces steric shielding around the ether oxygen.

  • Cleavage Mechanism: Cleavage also requires strong Lewis acids, but the reaction kinetics are slower compared to ODE due to the steric penalty incurred during the nucleophilic attack on the

    
    -carbon of the butyl chain.
    
Orcinol Di-tert-butyl Ether (ODtBE)
  • Chemical Stability: The tert-butyl group radically alters the reactivity profile. While completely inert to strong bases and nucleophiles due to extreme steric hindrance, it is highly labile in the presence of mild Brønsted acids (e.g., Trifluoroacetic acid [TFA] or

    
    ).
    
  • Cleavage Mechanism: Unlike methyl ethers, tert-butyl ethers cleave via an

    
     mechanism. Acidic protonation of the ether oxygen leads to the spontaneous heterolytic cleavage of the 
    
    
    
    bond, driven by the thermodynamic stability of the resulting tert-butyl carbocation (which subsequently eliminates to form isobutylene gas).

G Orcinol Orcinol (Core Phenol) Methyl Orcinol Dimethyl Ether (Methyl) Orcinol->Methyl OOMT1/OOMT2 or Me2SO4 tButyl Orcinol Di-tert-butyl Ether (tert-Butyl) Orcinol->tButyl Isobutylene / H+ nButyl Orcinol Di-n-butyl Ether (n-Butyl) Orcinol->nButyl n-BuBr / Base Methyl->Orcinol Strong Lewis Acid (e.g., BBr3) tButyl->Orcinol Mild Brønsted Acid (e.g., TFA) nButyl->Orcinol Strong Lewis Acid (e.g., BBr3, Heat)

Chemical pathways for the synthesis and cleavage of Orcinol ether derivatives.

Comparative Stability Matrix

The following table synthesizes the quantitative and qualitative stability metrics of the three Orcinol derivatives to guide synthetic and pharmacokinetic planning[3][5][6].

ParameterOrcinol Dimethyl Ether (ODE)Orcinol Di-n-butyl Ether (ODnBE)Orcinol Di-tert-butyl Ether (ODtBE)
Boiling Point (approx.) 244 °C> 300 °C~ 270 °C (Decomposes)
Stability to 1M NaOH (60°C) Excellent (>99% intact)Excellent (>99% intact)Excellent (>99% intact)
Stability to 10% TFA (25°C) Excellent (>99% intact)Excellent (>99% intact)Poor (<5% intact, rapid cleavage)
Stability to

(-78°C to RT)
Poor (Rapid demethylation)Moderate (Slow dealkylation)Poor (Rapid dealkylation)
Metabolic Stability (HLM, CYP450) Low (Rapid O-demethylation)Moderate (Aliphatic hydroxylation)High (Sterically blocked O-dealkylation)
Primary Synthetic Utility Permanent lipophilic modificationHighly lipophilic structural anchorTemporary orthogonal protecting group

Self-Validating Experimental Methodologies

To objectively verify the stability profiles of these derivatives, researchers must employ self-validating protocols. A self-validating system includes internal controls that prove the assay's mechanical success independently of the experimental outcome.

Protocol A: Orthogonal Chemical Stability Profiling (Acid vs. Base)

Objective: To demonstrate the divergent cleavage mechanisms of methyl vs. tert-butyl ethers under acidic and basic stress. Causality: TFA is selected because it provides sufficient


 to trigger the 

collapse of the tert-butyl group without acting as a nucleophile. Biphenyl is used as an internal standard (IS) because its fully aromatic hydrocarbon structure is entirely inert to both TFA and NaOH, ensuring that any signal loss in the GC-MS is due to chemical degradation of the ether, not extraction errors.

Step-by-Step Workflow:

  • Preparation: Prepare 10 mM stock solutions of ODE, ODnBE, and ODtBE in dichloromethane (DCM). Spike each with 1 mM Biphenyl (IS).

  • Acidic Stress Arm: Transfer 1 mL of each stock to a vial. Add 100

    
     of anhydrous Trifluoroacetic acid (TFA). Stir at 25 °C for 2 hours.
    
  • Basic Stress Arm: Transfer 1 mL of each stock to a vial. Evaporate DCM and reconstitute in 1 mL of 1M NaOH in Methanol. Heat at 60 °C for 2 hours.

  • Quenching (Critical Step):

    • Acid Arm: Quench slowly with saturated aqueous

      
       until 
      
      
      
      evolution ceases. Extract with Ethyl Acetate (EtOAc).
    • Base Arm: Neutralize with 1M

      
       to pH 7. Extract with EtOAc.
      
  • Validation & Analysis: Dry the organic layers over anhydrous

    
    . Analyze via GC-MS.
    
    • Self-Validation Check: The Biphenyl IS peak area must remain constant across all samples (±5%).

    • Expected Outcome: ODtBE will show complete conversion to Orcinol in the Acid Arm, while ODE and ODnBE remain intact. All three remain intact in the Base Arm.

Workflow Prep Prepare Equimolar Solutions (Methyl vs t-Butyl vs n-Butyl) Acid Acidic Stress (10% TFA in DCM, 25°C) Prep->Acid Base Basic Stress (1M NaOH in MeOH, 60°C) Prep->Base Quench Quench & Extract (Sat. NaHCO3 / EtOAc) Acid->Quench Base->Quench Analyze GC-MS Quantification (Monitor Intact Ether vs Orcinol) Quench->Analyze

Self-validating experimental workflow for comparative ether stability assessment.

Protocol B: In Vitro Metabolic Stability (Cytochrome P450 Liability)

Objective: To evaluate the susceptibility of the ether linkages to oxidative O-dealkylation by human liver microsomes (HLMs). Causality: Methyl ethers are classic substrates for CYP450-mediated O-demethylation (via hydrogen abstraction and hemiacetal collapse). Bulky tert-butyl groups sterically hinder the CYP active site, artificially increasing the molecule's metabolic half-life. A minus-NADPH control is mandatory to prove that degradation is strictly enzymatic and not due to buffer hydrolysis.

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Substrate Addition: Spike the ether derivatives (ODE, ODnBE, ODtBE) into separate HLM suspensions at a final concentration of 1

    
     (keep organic solvent <0.5% to avoid CYP inhibition).
    
  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (1 mM final NADPH concentration).

    • Negative Control: Substitute NADPH with an equal volume of buffer.

    • Positive Control: Run a parallel assay using Dextromethorphan (a known CYP2D6 O-demethylation substrate).

  • Sampling & Quenching: At intervals (0, 15, 30, 60 mins), remove 50

    
     aliquots and immediately quench in 150 
    
    
    
    of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Analysis: Centrifuge at 14,000 x g for 10 mins to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    

References

  • Biotechnology of Scented Roses: A Review Source: CABI Digital Library URL:[1]

  • O-Methyltransferases Involved in the Biosynthesis of Volatile Phenolic Derivatives in Rose Petals Source: ResearchGate URL:[2]

  • Orcinol Dimethyl Ether - Material Safety Data Sheet (MSDS) Source: ChemicalBull URL:[5]

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals Source: Green Chemistry (RSC Publishing) URL:[3]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers Source: PMC (NIH) URL:[4]

  • An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene Source: Benchchem URL:[6]

  • Recent Developments On The Synthesis and Cleavage of Tert-Butyl Ethers and Esters for Synthetic Purposes Source: Scribd URL:

Sources

Technical Guide: Structural Differentiation of 3-Butoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural differentiation of 3-Butoxy-5-methylphenol (CAS 1696736-05-6), a mono-alkylated resorcinol derivative, from its potential regio- and structural isomers.

Executive Summary

3-Butoxy-5-methylphenol (C₁₁H₁₆O₂) is a specific mono-ether derivative of orcinol (5-methylresorcinol). In drug development and synthetic pathways—particularly those involving cannabinoid mimetics or resorcinolic lipids—differentiating this specific isomer from its structural analogs is critical for establishing structure-activity relationships (SAR) and ensuring regulatory compliance.

This guide outlines a multi-modal analytical workflow to distinguish the target compound from:

  • Regioisomers: e.g., 2-butoxy-4-methylphenol (ortho-substitution).

  • Alkyl-chain Isomers: e.g., 3-isobutoxy-5-methylphenol.[1]

  • Functional Isomers: e.g., C-alkylated byproducts.

Structural Landscape & Isomer Definition

Before initiating analysis, the potential impurity landscape must be defined. The target molecule possesses a 1,3,5-substitution pattern on the benzene ring, a hallmark of thermodynamic stability in resorcinol derivatives.

CompoundSubstitution PatternKey Structural Feature
3-Butoxy-5-methylphenol (Target) 1,3,5 (Meta) Symmetric meta-coupling only (J < 3 Hz).
2-Butoxy-4-methylphenol1,2,4 (Ortho/Meta)Strong ortho-coupling (J ~ 8 Hz).
3-Isobutoxy-5-methylphenol1,3,5 (Meta)Branched alkyl chain signals in NMR.
4-Butyl-5-methylresorcinolC-AlkylatedTwo OH groups (broad IR/NMR signals).
Analytical Workflow Diagram

The following decision tree illustrates the logical flow for identifying the target compound.

AnalysisWorkflow Start Unknown Sample (C11H16O2) NMR_1H 1H NMR Analysis (Aromatic Region) Start->NMR_1H Coupling Check Coupling Constants (J) NMR_1H->Coupling Ortho J ≈ 8.0 Hz (Ortho Coupling) Coupling->Ortho Strong Splitting Meta J < 2.5 Hz (Meta Coupling Only) Coupling->Meta Weak/No Splitting Reject_Regio REJECT: Regioisomer (e.g., 2-Butoxy...) Ortho->Reject_Regio Analyze_Alkyl Analyze Aliphatic Region (0.9 - 4.0 ppm) Meta->Analyze_Alkyl Chain_n Triplet (0.9 ppm) + Triplet (3.9 ppm) Analyze_Alkyl->Chain_n Chain_Iso Doublet (0.9 ppm) + Doublet (3.7 ppm) Analyze_Alkyl->Chain_Iso Confirm CONFIRMED: 3-Butoxy-5-methylphenol Chain_n->Confirm Reject_Iso REJECT: Iso/Sec/Tert-butoxy Isomer Chain_Iso->Reject_Iso

Figure 1: Step-by-step NMR decision tree for differentiating 3-butoxy-5-methylphenol from regio- and alkyl-isomers.

Method 1: Nuclear Magnetic Resonance (NMR)

NMR is the primary method for definitive structural elucidation. The symmetry (or lack thereof) in the aromatic ring provides the "fingerprint" for the 1,3,5-substitution pattern.

A. Aromatic Region (Differentiation from Regioisomers)

The target molecule has protons at positions 2, 4, and 6. Because the substituents (OH, OBu, Me) are all meta to each other, no strong ortho-coupling will be observed.

  • Target (3-Butoxy-5-methylphenol):

    • δ 6.2 - 6.4 ppm: Three distinct signals (or overlapping broad singlets).

    • Coupling: J ≈ 1.5 – 2.2 Hz (Meta coupling).

    • Appearance: Typically appear as broad singlets or doublets with very fine splitting.

  • Isomer (e.g., 2-Butoxy-4-methylphenol):

    • Contains protons at positions 5 and 6 which are ortho to each other.

    • Coupling: J ≈ 8.0 – 9.0 Hz . This large splitting is the definitive rejection criteria for the target structure.

B. Aliphatic Region (Differentiation from Alkyl Isomers)

The butoxy chain arrangement is confirmed by the chemical shift and multiplicity of the α-carbon (OCH₂) and the terminal methyl group.

Proton Group3-n-Butoxy (Target)3-Isobutoxy Isomer3-sec-Butoxy Isomer
-OCHx Triplet (2H) @ ~3.9 ppmDoublet (2H) @ ~3.7 ppmSextet (1H) @ ~4.2 ppm
Terminal -CH₃ Triplet (3H) @ ~0.95 ppmDoublet (6H) @ ~1.0 ppmTriplet (3H) & Doublet (3H)
Internal -CH₂- Multiplet (4H, 2 signals)Multiplet (1H, methine)Multiplet (2H)
Experimental Protocol: 1H NMR Validation
  • Solvent Selection: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d). DMSO-d₆ is a secondary choice if OH proton exchange is required, but CDCl₃ provides sharper resolution for alkyl splitting.

  • Acquisition: Minimum 16 scans. Ensure relaxation delay (d1) is ≥ 2 seconds to allow accurate integration of aromatic protons.

  • Phasing: Manually phase the spectrum to ensure the base of the aromatic multiplets is flat; this is crucial for detecting small meta-couplings.

Method 2: Mass Spectrometry (GC-MS)

While NMR confirms connectivity, GC-MS differentiates based on fragmentation stability. Phenolic ethers undergo specific rearrangements (McLafferty) that vary by alkyl chain structure.

Fragmentation Pathways
  • Molecular Ion (M⁺): 180 m/z.

  • Target (n-Butoxy):

    • McLafferty Rearrangement: The n-butyl chain allows for a 6-membered transition state, leading to the loss of butene (C₄H₈, 56 amu).

    • Dominant Ion: m/z 124 (Orcinol radical cation).

  • Isomer (Isobutoxy):

    • Also shows m/z 124 but typically exhibits a higher abundance of m/z 57 (isobutyl cation) due to the stability of the branched carbocation compared to the n-butyl radical.

GC-MS Protocol[2]
  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: Hold 60°C for 1 min; Ramp 20°C/min to 280°C.

  • Differentiation: Compare the ratio of m/z 124 to Molecular Ion (M⁺ 180). n-Alkyl ethers typically show stronger M-alkene peaks than branched isomers due to sterically accessible gamma-hydrogens for rearrangement.

Method 3: Chromatographic Separation (HPLC)

For quantitative purity analysis, HPLC separates isomers based on hydrophobicity and steric hindrance.

  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% Formic Acid.

  • Elution Order (Theoretical):

    • Resorcinol/Orcinol (impurities): Elute first (most polar).

    • 3-Butoxy-5-methylphenol (Target): Intermediate retention. The linear n-butyl chain interacts strongly with the C18 phase.

    • Branched Isomers (Iso/Sec): Often elute slightly earlier than the n-isomer because the branched chain has a smaller effective surface area for hydrophobic interaction with the stationary phase.

References

  • Ross, A. B., et al. (2012).[2] "Analysis of alkylresorcinols in cereal grains and products using ultrahigh-pressure liquid chromatography." Journal of Agricultural and Food Chemistry. Link

  • Ziegler, J. U., et al. (2015).[3] "Alkylresorcinol composition allows the differentiation of Triticum spp."[3] Journal of Cereal Science. Link

  • ChemicalBook. (2023).[1] "Product Entry: 3-Butoxy-5-methylphenol (CAS 1696736-05-6)."[1][4][5] Link

  • Matrix Scientific. (2022).[5] "Catalog Entry: 3-Butoxy-5-methylphenol."[1][4][5][6][7] Link

  • Gunstone, F. D. (1994). The Lipid Handbook.

Sources

Elemental analysis and mass spectrometry validation for 3-Butoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of resorcinol-based scaffolds for pharmaceutical intermediates, 3-Butoxy-5-methylphenol (CAS: Non-standard/Niche) represents a critical structural motif. Its validation presents a unique set of challenges: the lipophilic butoxy tail complicates aqueous solubility, while the meta-substitution pattern creates isomeric ambiguities that standard low-resolution mass spectrometry (LRMS) may fail to resolve.

This guide moves beyond generic "product sheets" to provide a rigorous, self-validating analytical framework. We compare the classical precision of Elemental Analysis (EA) against the molecular specificity of Mass Spectrometry (MS) , demonstrating why a dual-method approach is the only pathway to definitive structural confirmation.

Part 1: The Analyte & The Challenge

Molecule: 3-Butoxy-5-methylphenol Formula:


Molecular Weight:  180.24  g/mol
Structure:  A 1,3,5-substituted benzene ring featuring a phenolic hydroxyl group, a methyl group, and a butyl ether linkage.
The Validation Gap

Researchers often rely solely on LC-MS for high-throughput screening. However, for 3-Butoxy-5-methylphenol, LC-MS (ESI) can be deceptive. The ionization efficiency of the phenolic proton is high, but the resulting


 peak (m/z 179) does not differentiate this molecule from its positional isomers, such as 2-butoxy-4-methylphenol .

To guarantee the integrity of your starting material, you must triangulate purity using Combustion Analysis (EA) for bulk composition and GC-MS (EI) for structural fingerprinting.

Part 2: Elemental Analysis (EA) – The Quantitative Anchor

While often considered "old school," Elemental Analysis remains the gold standard for bulk purity assessment. Unlike chromatography, which can miss inorganic salts or trapped solvents, EA provides a total compositional check.

Theoretical Composition ( )
ElementCalculation BasisTheoretical Value (%)Acceptance Tolerance (ACS)
Carbon

73.30% ± 0.40%
Hydrogen

8.95% ± 0.40%
Oxygen By Difference17.75% N/A
Critical Protocol: The "Dry-Weight" Correction

A common failure mode in EA for alkyl-phenols is the entrapment of crystallization solvents (e.g., Methanol, Dichloromethane).

  • The Error: A sample containing 5% residual DCM will skew Carbon results by >2%, leading to false rejection.

  • The Fix: Samples must be dried under high vacuum (<1 mbar) at 40°C for 4 hours prior to combustion.

Expert Insight: If your Carbon value is consistently low (e.g., 71.5% instead of 73.3%), suspect moisture absorption. The hygroscopic nature of the phenolic -OH group requires handling the sample in a desiccated environment.

Part 3: Mass Spectrometry – The Molecular Fingerprint

For this lipophilic ether, Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) at 70 eV is superior to LC-MS. EI provides a reproducible fragmentation pattern that serves as a structural fingerprint.

Fragmentation Pathway (Mechanism of Action)

The fragmentation of 3-Butoxy-5-methylphenol is driven by the stability of the aromatic core and the lability of the ether linkage.

  • Molecular Ion (

    
    ):  Distinct peak at m/z 180 .
    
  • McLafferty-like Rearrangement (Base Peak): The butyl chain undergoes a rearrangement involving the transfer of a

    
    -hydrogen to the ether oxygen, followed by the expulsion of butene (
    
    
    
    , 56 Da)
    .
    • Result: A radical cation at m/z 124 (corresponding to 5-methylresorcinol / Orcinol).

  • Secondary Fragmentation: Loss of a methyl radical or CO from the m/z 124 ion leads to characteristic ions at m/z 109 and m/z 95 .

Visualization: Fragmentation Workflow

The following diagram illustrates the specific cleavage pathway that validates the butoxy chain specifically, distinguishing it from a simple propyl-methyl ether isomer.

MS_Fragmentation Parent Parent Ion (M+) m/z 180 [3-Butoxy-5-methylphenol]+. Trans Transition State (H-transfer from butyl) Parent->Trans 70eV EI Impact BasePeak Base Peak m/z 124 [Orcinol Radical]+. Trans->BasePeak McLafferty Rearr. Neutral Neutral Loss Butene (C4H8) Mass 56 Trans->Neutral Fragment Secondary Ion m/z 95 [Ring Contraction]+ BasePeak->Fragment -CO / -CHO

Figure 1: Predicted EI-MS fragmentation pathway for 3-Butoxy-5-methylphenol showing the diagnostic loss of butene.

Part 4: Comparative Analysis (The Decision Matrix)

Why not just run one test? The table below compares the utility of EA, GC-MS, and NMR for this specific compound.

FeatureElemental Analysis (EA) GC-MS (EI) 1H-NMR
Primary Utility Bulk Purity (Solvent/Salt detection)Structural FingerprintIsomeric Differentiation
Specific Challenge Cannot distinguish isomers

often weak in ethers
Requires expensive deuterated solvents
Differentiation Power Low (Isomers have identical %C)Medium (Fragmentation patterns vary)High (Coupling constants confirm meta sub)
Sample Required ~2-5 mg (Destructive)<1 mg (Destructive)~5-10 mg (Recoverable)
Cost Efficiency High ($)Medium (

)
Low (

$)

Part 5: Experimental Protocols

Protocol A: Combustion Analysis (EA)

Objective: Confirm %C and %H within ±0.4% tolerance.

  • Preparation: Grind 10 mg of 3-Butoxy-5-methylphenol into a fine powder using an agate mortar.

  • Drying: Place powder in a vacuum drying pistol over

    
     at 40°C for 4 hours.
    
  • Weighing: Accurately weigh 2.0–2.5 mg into a tin capsule using a microbalance (readability 0.001 mg).

  • Calibration: Run a standard (e.g., Acetanilide) prior to the sample. Acceptance:

    
     drift < 0.1%.
    
  • Combustion: Furnace temperature set to 950°C (dynamic flash combustion).

  • Criteria:

    • Pass: C = 72.90% – 73.70%.

    • Fail: Deviation > 0.4%. Action: Re-dry and re-test.

Protocol B: GC-MS Validation

Objective: Identify the molecular ion (180) and base peak (124).

  • Sample Prep: Dissolve ~1 mg of analyte in 1 mL of HPLC-grade Ethyl Acetate.

  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: HP-5ms (30m x 0.25mm, 0.25µm film).

  • Method Parameters:

    • Inlet: 250°C, Split ratio 20:1.

    • Oven: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
    • Source: 230°C, Quad: 150°C.

  • Data Interpretation:

    • Verify

      
       (Retention Time) stability (±0.05 min).
      
    • Confirm presence of m/z 180 (Parent) and m/z 124 (Base).

    • System Suitability: Signal-to-Noise (S/N) > 100:1 for m/z 180.

Part 6: Visualizing the Validation Workflow

This decision tree guides the researcher through the validation process, ensuring no step is skipped.

Validation_Workflow Start Crude 3-Butoxy-5-methylphenol TLC TLC Screening (Hexane:EtOAc) Start->TLC Purify Flash Chromatography TLC->Purify Impurities present Decision Isolate Single Spot? TLC->Decision Purify->TLC Decision->Purify No EA Elemental Analysis (Target: C=73.30%) Decision->EA Yes MS GC-MS (EI) (Target: m/z 180, 124) EA->MS Pass (±0.4%) NMR 1H-NMR (Confirm Meta-Sub) MS->NMR Fingerprint Match Final Release for Synthesis NMR->Final Structure Confirmed

Figure 2: Step-by-step validation logic for ensuring chemical integrity.

References

  • American Chemical Society (ACS). (2023). Characterization of Organic Compounds: Elemental Analysis Guidelines. Journal of Organic Chemistry Author Guidelines. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Alkyl Phenyl Ethers. NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General reference for McLafferty rearrangement in phenolic ethers).
  • PubChem. (2023). Compound Summary: 3-Butoxy-5-methylphenol (Analogues). National Library of Medicine. [Link]

Safety Operating Guide

Navigating the Disposal of 3-Butoxy-5-methylphenol: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of an experiment. Proper disposal is not merely a procedural afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive framework for the safe disposal of 3-Butoxy-5-methylphenol, grounding procedural steps in the fundamental principles of chemical safety and hazardous waste management.

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 3-Butoxy-5-methylphenol was not publicly available. The following guidance is based on the general characteristics and hazards of substituted phenols. It is imperative that all laboratory personnel consult the substance-specific SDS provided by their chemical supplier before handling or disposing of this compound. This document serves as a guide to best practices and should not supersede the information and directives provided in a substance-specific SDS.

The Chemical Profile of Substituted Phenols: Understanding the "Why" Behind the "How"

Substituted phenols, the chemical class to which 3-Butoxy-5-methylphenol belongs, are aromatic compounds characterized by a hydroxyl group attached to a benzene ring, with additional functional groups. These substitutions can significantly alter the compound's physical, chemical, and toxicological properties. Phenol itself is a protoplasmic poison that can cause severe burns and systemic toxicity.[1] Derivatives can exhibit a range of hazards, from skin and eye irritation to more severe effects like organ damage or endocrine disruption. Therefore, a cautious and informed approach to disposal is paramount.

The toxicity of substituted phenols can be influenced by the nature of their substituent groups.[2][3] For instance, some substituted phenols can uncouple oxidative phosphorylation, leading to hyperthermia and acidosis.[1] Given these potential hazards, all waste containing 3-Butoxy-5-methylphenol must be treated as hazardous.

Core Principles of 3-Butoxy-5-methylphenol Waste Management

The disposal of 3-Butoxy-5-methylphenol must adhere to a multi-tiered approach that prioritizes safety, regulatory compliance, and environmental protection. This begins with waste minimization and culminates in proper disposal through a licensed hazardous waste contractor.

Step 1: Waste Characterization and Segregation

Proper disposal begins at the point of generation. All waste streams containing 3-Butoxy-5-methylphenol must be accurately identified and segregated from non-hazardous waste.

  • Solid Waste: This includes contaminated personal protective equipment (PPE), weigh boats, and absorbent materials used for spills. These items should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused or spent solutions containing 3-Butoxy-5-methylphenol should be collected in a dedicated, properly labeled, and sealed waste container. It is crucial to avoid mixing incompatible waste streams.

  • Empty Containers: Empty containers that held 3-Butoxy-5-methylphenol must be managed as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected as hazardous waste.[4]

Step 2: Containerization and Labeling

All hazardous waste must be stored in containers that are compatible with the chemical. For 3-Butoxy-5-methylphenol, this typically means a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.

Each waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Butoxy-5-methylphenol" and any other components in the waste stream

  • The specific hazard characteristics (e.g., Toxic, Irritant)

  • The date of accumulation

Step 3: Storage

Hazardous waste must be stored in a designated, well-ventilated area, away from heat, sparks, or open flames.[5] It is essential to store it in a location that is secure and accessible only to authorized personnel. Secondary containment should be used to prevent the spread of material in case of a leak or spill.

Disposal Protocols: A Step-by-Step Guide

1. Solid Waste Disposal:

  • Don dedicated PPE, including chemical-resistant gloves, a lab coat, and safety glasses.
  • Carefully place all contaminated solid materials (gloves, wipes, etc.) into a designated hazardous waste bag within a rigid, labeled container.
  • Once the container is full, securely seal the bag and the container lid.
  • Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

2. Liquid Waste Disposal:

  • Working in a chemical fume hood, carefully pour the liquid waste into a designated hazardous waste container.
  • Do not fill the container to more than 90% capacity to allow for expansion.
  • Securely cap the container and ensure it is properly labeled.
  • Store the container in a designated hazardous waste accumulation area until it is collected for disposal.

3. Disposal of Empty Containers:

  • Option A: Dispose as Hazardous Waste: The simplest and often safest method is to treat the empty container as hazardous waste. Deface the original label, mark it as "Empty," and place it in the designated solid hazardous waste stream.
  • Option B: Triple Rinsing: To render the container non-hazardous, it must be triple-rinsed.
  • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone), ensuring the entire inner surface is contacted.
  • Collect all rinsate and manage it as liquid hazardous waste.
  • After the final rinse, allow the container to dry completely.
  • Obliterate the original label and mark the container as "Triple Rinsed." It can then be disposed of as non-hazardous solid waste or recycled, in accordance with institutional policies.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if the substance is volatile or a powder.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent and decontaminate all tools used.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Data at a Glance: Hazard Profile of Substituted Phenols

Hazard ClassificationGeneral Description of Risk for Substituted PhenolsRecommended Precautions
Acute Toxicity Can be harmful if swallowed, inhaled, or in contact with skin.[6][7]Avoid generating dusts or aerosols. Handle in a well-ventilated area or chemical fume hood.
Skin Corrosion/Irritation Can cause skin irritation or severe burns.[6][8][9]Wear chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.[6][8][9]Wear safety glasses with side shields or chemical splash goggles.
Specific Target Organ Toxicity May cause respiratory irritation or damage to specific organs with prolonged or repeated exposure.[9]Use appropriate respiratory protection if ventilation is inadequate.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste like 3-Butoxy-5-methylphenol.

DisposalWorkflow start Waste Generated (3-Butoxy-5-methylphenol) is_sds_available Is Substance-Specific SDS Available? start->is_sds_available obtain_sds Obtain SDS from Supplier Immediately is_sds_available->obtain_sds No consult_sds Consult SDS Section 13: Disposal Considerations is_sds_available->consult_sds Yes obtain_sds->consult_sds characterize_waste Characterize Waste: Solid, Liquid, or Empty Container? consult_sds->characterize_waste solid_waste Solid Waste: Contaminated PPE, etc. characterize_waste->solid_waste Solid liquid_waste Liquid Waste: Unused/Spent Solutions characterize_waste->liquid_waste Liquid empty_container Empty Container characterize_waste->empty_container Empty collect_solid Collect in Labeled, Leak-Proof Container solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Waste Bottle liquid_waste->collect_liquid triple_rinse_q Triple Rinse? empty_container->triple_rinse_q storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage treat_as_haz Treat as Hazardous Waste triple_rinse_q->treat_as_haz No triple_rinse_proc Triple Rinse; Collect Rinsate as Hazardous Waste triple_rinse_q->triple_rinse_proc Yes treat_as_haz->storage non_haz_disposal Dispose as Non-Hazardous Waste triple_rinse_proc->non_haz_disposal disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal

Caption: Decision workflow for chemical waste disposal.

References

  • Downs, J. & Wills, B. (2023). Phenol Toxicity. In: StatPearls [Internet].
  • Government of Canada. (2024).
  • Gajewska, M., & Slomczynska, M. (2002). The Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. Toxicological Sciences, 69(1), 255-263.
  • The Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. (n.d.). Semantic Scholar.
  • Fisher Scientific. (2025).
  • DuBois. (2016).
  • Sigma-Aldrich. (2024).
  • Government of Canada. (2024). Draft screening assessment - Substituted Phenols Group.
  • Thermo Fisher Scientific. (2025).
  • MilliporeSigma. (2025).
  • CPAchem. (2024).
  • 3M. (2022). Safety Data Sheet: 3M™ Scotchkote™ Liquid Phenolic Primer 345.
  • Cefic. (n.d.). for the SAFE USE of PHENOL.
  • Thermo Fisher Scientific. (2025).
  • 3M. (n.d.).
  • Merck. (2024).
  • The Ohio State University. (n.d.). Chemical Waste Management Reference Guide. Environmental Health and Safety.
  • Chemos GmbH&Co.KG. (2018).
  • PPG. (2025).
  • Cornell University. (n.d.). Chapter 5 - Managing Hazardous Waste. Environment, Health and Safety.
  • Minnesota Pollution Control Agency. (2011). U List of Hazardous Wastes.
  • Washington State Department of Ecology. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.